4-fluoro-N-(pyrimidin-5-ylmethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-1-3-11(4-2-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULCBQMMLNOIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CN=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline, a compound of significant interest in medicinal chemistry and drug discovery. The document outlines two primary, field-proven methodologies: reductive amination and nucleophilic substitution. Each pathway is detailed with step-by-step experimental protocols, mechanistic insights, and a discussion of the critical parameters influencing reaction outcomes. The guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds, offering both theoretical grounding and actionable laboratory procedures.
Introduction: The Significance of the N-(Arylmethyl)pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the architecture of a vast number of biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2] The N-(arylmethyl)pyrimidine moiety, in particular, has emerged as a privileged scaffold in the design of kinase inhibitors, anti-viral agents, and other therapeutic candidates. The strategic incorporation of a fluorine atom on the aniline ring, as seen in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[3] This guide focuses on the practical synthesis of this key intermediate, providing robust and reproducible methods for its preparation.
Retrosynthetic Analysis: Key Disconnections
A retrosynthetic analysis of the target molecule, this compound, reveals two primary bond disconnections that inform the most logical synthetic strategies:
Caption: Retrosynthetic analysis of this compound.
This analysis leads to two principal forward synthetic approaches that will be discussed in detail:
-
Pathway A: Reductive Amination
-
Pathway B: Nucleophilic Substitution
Pathway A: Synthesis via Reductive Amination
Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds.[4] This pathway involves the initial formation of an imine from the condensation of 4-fluoroaniline and pyrimidine-5-carbaldehyde, followed by in-situ reduction to the desired secondary amine.
Caption: Workflow for the reductive amination pathway.
Synthesis of Pyrimidine-5-carbaldehyde (Precursor)
The availability of pyrimidine-5-carbaldehyde is a prerequisite for this pathway. While commercially available, its synthesis from more common starting materials is often necessary. A one-pot synthesis from 5-bromopyrimidine has been reported with a respectable yield.[5]
Reaction Scheme:
Caption: Synthesis of pyrimidine-5-carbaldehyde from 5-bromopyrimidine.
Experimental Protocol: Synthesis of Pyrimidine-5-carbaldehyde [5]
-
To a solution of 5-bromopyrimidine in anhydrous THF at -100 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.
-
Stir the mixture at this temperature for 30 minutes to ensure complete metal-halogen exchange.
-
Add ethyl formate dropwise to the resulting solution of pyrimidin-5-yl-lithium, maintaining the temperature at -100 °C.
-
Allow the reaction mixture to warm to 0 °C.
-
Quench the reaction by the addition of ethereal HCl.
-
Perform an aqueous workup and purify the crude product by flash chromatography to yield pyrimidine-5-carbaldehyde.
Rationale and Mechanistic Considerations:
-
The low temperature (-100 °C) is critical to prevent the decomposition of the unstable pyrimidin-5-yl-lithium intermediate.[5]
-
The anhydrous acid work-up is necessary to prevent the hydrolysis of the intermediate adduct back to the starting materials.[5]
Reductive Amination Protocol
With pyrimidine-5-carbaldehyde in hand, the final coupling with 4-fluoroaniline can be achieved. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.[6]
Reaction Scheme:
Caption: Reductive amination of 4-fluoroaniline and pyrimidine-5-carbaldehyde.
Experimental Protocol: Synthesis of this compound
-
To a solution of pyrimidine-5-carbaldehyde and 4-fluoroaniline in an anhydrous solvent such as dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General knowledge of reductive amination |
| Reaction Time | 12-24 hours | [6] |
| Reaction Temperature | Room Temperature | [6] |
Pathway B: Synthesis via Nucleophilic Substitution
This pathway involves the direct displacement of a leaving group on the 5-methyl position of the pyrimidine ring by the nucleophilic nitrogen of 4-fluoroaniline. A common precursor for this reaction is 5-(bromomethyl)pyrimidine.
Caption: Workflow for the nucleophilic substitution pathway.
Synthesis of 5-(Bromomethyl)pyrimidine (Precursor)
5-(Bromomethyl)pyrimidine can be synthesized from 5-methylpyrimidine via radical bromination.
Reaction Scheme:
Caption: Synthesis of 5-(bromomethyl)pyrimidine.
Experimental Protocol: Synthesis of 5-(Bromomethyl)pyrimidine
-
To a solution of 5-methylpyrimidine in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain 5-(bromomethyl)pyrimidine.
Nucleophilic Substitution Protocol
The final step involves the reaction of 5-(bromomethyl)pyrimidine with 4-fluoroaniline in the presence of a base.
Reaction Scheme:
Caption: Nucleophilic substitution to form the target compound.
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-fluoroaniline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., K₂CO₃, Et₃N).
-
Add a solution of 5-(bromomethyl)pyrimidine in the same solvent dropwise to the mixture.
-
Heat the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 60-85% | General knowledge of nucleophilic substitution |
| Reaction Time | 4-12 hours | [7] |
| Reaction Temperature | 25-80 °C | [7] |
Alternative and Advanced Methodologies: Buchwald-Hartwig Amination
For challenging substrates or to achieve higher yields and cleaner reactions, the Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond.[8] This palladium-catalyzed cross-coupling reaction can be applied to couple 4-fluoroaniline with a 5-halopyrimidine derivative, followed by a subsequent functionalization of the 5-position.
Reaction Scheme:
Caption: Conceptual application of Buchwald-Hartwig amination.
While a direct methylation at the 5-position of the coupled product might be challenging, this approach highlights the versatility of modern cross-coupling methods in accessing complex amine architectures. The development of a one-pot Buchwald-Hartwig amination followed by methylation could be an area for further process optimization.
Conclusion
This technical guide has detailed two primary and reliable synthetic pathways for the preparation of this compound. The choice between reductive amination and nucleophilic substitution will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both methods are robust and have been well-established in the literature. For researchers seeking to optimize these syntheses further, exploration of advanced catalytic methods such as the Buchwald-Hartwig amination may provide significant advantages in terms of yield, purity, and substrate scope.
References
- Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate.
-
Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 10187-10197. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine.... [Link]
-
Chem-Impex. (n.d.). 4-Fluoroaniline. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
-
Tara, E. B. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. organicreactions.org [organicreactions.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 4-Fluoro-N-(pyrimidin-5-ylmethyl)aniline
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the compound's nomenclature, physicochemical properties, a robust and detailed protocol for its synthesis via reductive amination, and its spectroscopic characterization. Furthermore, it explores the compound's relevance and potential applications within the field of kinase inhibition, a critical area of modern therapeutic development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a thorough understanding of this valuable chemical entity.
Nomenclature and Chemical Identifiers
The compound this compound is a substituted aniline derivative featuring a pyrimidine moiety. Its unambiguous identification is crucial for research, patenting, and regulatory purposes. The key identifiers are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 1339776-07-6 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₀FN₃ | - |
| Molecular Weight | 203.22 g/mol | - |
| SMILES | FC1=CC=C(NC2=CN=CN=C2)C=C1 | Simplified Molecular-Input Line-Entry System |
| InChIKey | N/A | IUPAC International Chemical Identifier |
Chemical Structure
The molecular structure of this compound consists of a 4-fluoroaniline core linked via a secondary amine to a pyrimidin-5-ylmethyl group.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is not widely available in public literature. However, based on the properties of analogous structures such as N-benzylaniline, the following properties can be reasonably predicted. These estimations are critical for anticipating the compound's behavior in various experimental settings, including solubility, reactivity, and chromatographic purification.
| Property | Predicted Value | Rationale/Comments |
| Appearance | White to off-white or pale yellow solid | Common for substituted anilines. |
| Melting Point | 130-150 °C | Introduction of the pyrimidine ring and fluorine atom likely increases the melting point compared to N-benzylaniline (35-38 °C) due to increased polarity and potential for hydrogen bonding.[1] |
| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polar functional groups.[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The polar pyrimidine and amine groups confer solubility in polar organic solvents, while the aromatic rings limit aqueous solubility.[2][3] |
| pKa | ~4.5 (for the aniline nitrogen) | The electron-withdrawing nature of the fluorophenyl group slightly decreases the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6).[4] |
Synthesis and Purification
The most direct and efficient synthesis of this compound is achieved through a one-pot reductive amination reaction. This method involves the condensation of pyrimidine-5-carbaldehyde with 4-fluoroaniline to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and high selectivity for imines over carbonyls, which minimizes side reactions.[5]
Synthetic Workflow Diagram
Step-by-Step Experimental Protocols
Part A: Synthesis of Pyrimidine-5-carbaldehyde (Precursor)
Causality: This precursor is not widely commercially available and must often be synthesized. The described method involves a lithium-halogen exchange followed by formylation, a standard organometallic approach to aldehydes.
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithiation : Slowly add 5-bromopyrimidine (1.0 eq) to the cooled THF. Then, add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the internal temperature below -95 °C. Stir the resulting mixture for 30 minutes. The low temperature is critical to prevent decomposition of the unstable pyrimidin-5-yl-lithium intermediate.
-
Formylation : Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -95 °C. Stir for an additional 1-2 hours at this temperature.
-
Quench and Workup : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pyrimidine-5-carbaldehyde as a solid.
Part B: Synthesis of this compound
Causality: This protocol is designed for efficiency and high yield. 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants. No acid catalyst is typically required for aldehydes in this reaction.[6]
-
Reaction Setup : To a round-bottom flask, add pyrimidine-5-carbaldehyde (1.0 eq), 4-fluoroaniline (1.05 eq), and 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Quench and Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Characterization
While a publicly available, experimentally verified spectrum for this specific compound is not available, the expected NMR spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[4][7]
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
-
δ 8.5-9.2 ppm (3H, m): Signals corresponding to the three protons on the pyrimidine ring. The C2 proton will likely be the most downfield singlet, with the C4 and C6 protons appearing as a multiplet or two distinct signals.
-
δ 6.8-7.2 ppm (4H, m): A complex multiplet region for the four protons on the 4-fluorophenyl ring, exhibiting characteristic fluorine-proton coupling.
-
δ 4.5-4.8 ppm (1H, broad s): A broad singlet corresponding to the N-H proton of the secondary amine.
-
δ 4.4-4.6 ppm (2H, d): A doublet for the methylene (-CH₂-) protons, coupled to the adjacent N-H proton.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
-
δ 155-160 ppm (d, ¹JCF ≈ 240 Hz): The carbon atom of the fluorophenyl ring directly bonded to the fluorine atom, showing a large one-bond carbon-fluorine coupling constant.
-
δ 150-158 ppm: Signals for the carbon atoms of the pyrimidine ring (C2, C4, C6).
-
δ 115-145 ppm: A series of signals for the remaining aromatic carbons and the pyrimidine C5. The carbons on the fluorophenyl ring will exhibit smaller C-F couplings.
-
δ 45-50 ppm: The signal for the methylene (-CH₂-) carbon.
Applications and Biological Significance
The chemical architecture of this compound, which combines a pyrimidine ring with an aniline moiety, is a hallmark of numerous kinase inhibitors used in oncology and other therapeutic areas.[8][9][10]
-
Kinase Inhibition : The pyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of various protein kinases.[8] The aniline portion often extends into a more hydrophobic region of the active site, and substitutions on this ring, such as the fluorine atom in this compound, are used to modulate potency, selectivity, and pharmacokinetic properties (e.g., metabolic stability, cell permeability).
-
Drug Development Scaffold : This compound is a valuable building block for the synthesis of more complex molecules. The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more elaborate structures designed to target specific kinases with high affinity and selectivity. Numerous patents describe compounds with similar anilinopyrimidine substructures as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Polo-like Kinase 4 (PLK4).[11]
While specific biological data for this compound is not yet prominent in the public domain, its structural similarity to known kinase inhibitors makes it a compound of high interest for screening libraries and as a starting point for lead optimization programs in drug discovery.
Safety and Handling
-
General Precautions : Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology : The toxicological properties have not been fully investigated. As with many aniline derivatives, it should be considered potentially toxic by ingestion, inhalation, and skin absorption. Avoid generating dust.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
N-Benzylaniline - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]
-
Myers, A. Chem 115 Handout. Harvard University. [Link]
-
Chemical Properties of N-benzyl-n-methyl aniline (CAS 614-30-2). Cheméo. [Link]
-
4-Fluoroaniline | C6H6FN | CID 9731. PubChem. [Link]
-
Sharma, V., et al. Supporting Information. New Journal of Chemistry. [Link]
-
Myers, A. G. Reductive Amination Protocol. Harvard University. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012, August 15). PubMed. [Link]
-
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 395-401. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
-
Singh, P., & Kaur, M. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024, January 18). MDPI. [Link]
-
Reductive Amination With Sodium Triacetoxyborohydride. Scribd. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI. [Link]
-
5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. (2009, October 20). PMC. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015, November 16). PMC. [Link]
-
Vu, C. B., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15578. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N-Benzyl-N-ethylaniline | 92-59-1 [chemicalbook.com]
- 3. N-苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine-Aniline Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-aniline scaffold has emerged as a cornerstone in medicinal chemistry, representing a "privileged structure" due to its remarkable versatility and inherent drug-like properties. As a core component of numerous clinically approved and investigational drugs, its significance is most pronounced in the field of oncology, particularly in the development of protein kinase inhibitors. The scaffold's unique electronic and structural features allow it to mimic the purine core of ATP, enabling potent and often selective inhibition of key enzymes involved in cellular signaling. This technical guide provides a comprehensive exploration of the biological significance of the pyrimidine-aniline framework. We will dissect its fundamental mechanism of action, survey its diverse therapeutic applications, analyze critical structure-activity relationships (SAR), and present standardized protocols for its biological evaluation. This document is intended to serve as a vital resource for researchers and drug development professionals dedicated to leveraging this powerful scaffold for the creation of next-generation therapeutics.
Part 1: The Pyrimidine-Aniline Scaffold: A Foundation for Therapeutic Innovation
The pyrimidine-aniline scaffold is a heterocyclic motif characterized by an aniline ring linked to a pyrimidine ring, typically at the C2 or C4 position. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental building block of life, forming the structural core of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance makes the pyrimidine nucleus an excellent starting point for designing molecules that can interact with biological systems.[2][4]
The fusion of an aniline moiety to this core creates a pharmacophore with an ideal arrangement of hydrogen bond donors and acceptors, as well as a tunable aromatic system for engaging in π-π stacking and hydrophobic interactions.[5] This structural arrangement is particularly well-suited for targeting ATP-binding sites in enzymes, most notably protein kinases, which has led to its extensive application in drug discovery.[5][6] Its synthetic tractability further enhances its appeal, allowing for the systematic modification and optimization of derivatives to achieve desired potency, selectivity, and pharmacokinetic profiles.[7]
Part 2: Mechanism of Action: The Quintessential Kinase Hinge-Binder
The predominant mechanism by which pyrimidine-aniline derivatives exert their biological effects is through the competitive inhibition of protein kinases at the ATP-binding site.[6] Kinases are crucial enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer.[6]
The pyrimidine-aniline scaffold functions as an "ATP mimic." The pyrimidine ring's nitrogen atoms are perfectly positioned to form one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site, a mode of binding confirmed by numerous X-ray crystallography studies.[8] The aniline portion of the scaffold typically extends into a hydrophobic pocket, where its substituents can be modified to enhance potency and selectivity for the target kinase.[6] By occupying the ATP-binding pocket, the inhibitor prevents the phosphorylation of downstream substrates, effectively shutting down the aberrant signaling pathway.[6]
Caption: General binding mode of the pyrimidine-aniline scaffold in a kinase active site.
Part 3: Therapeutic Applications: A Dominance in Oncology
The versatility of the pyrimidine-aniline scaffold has led to its exploration in various therapeutic areas, including as an antimicrobial and anti-inflammatory agent.[9][10] However, its most significant impact has been in the development of anticancer drugs.[2][10]
Tyrosine Kinase Inhibitors (TKIs)
Many pyrimidine-aniline derivatives are designed to target receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, which are frequently overexpressed or mutated in tumors.[6][11]
-
Mer/c-Met Dual Inhibitors: Overexpression of Mer and c-Met kinases is implicated in tumor proliferation, metastasis, and therapy resistance.[11] The development of dual inhibitors targeting both kinases is a promising strategy. Recent studies have identified 2-substituted aniline pyrimidine derivatives as potent dual Mer/c-Met inhibitors. For example, compound 18c showed robust activity with IC50 values of 18.5 nM for Mer and 33.6 nM for c-Met.[6][11] Similarly, compound 17c demonstrated potent dual inhibition (Mer IC50 = 6.4 nM; c-Met IC50 = 26.1 nM) and favorable pharmacokinetic properties.[12]
-
EGFR, VEGFR, and PDGFR Inhibitors: The scaffold is a key component in inhibitors of the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[8] Fused pyrimidine systems, such as 4-anilinoquinazolines, are structurally related and are well-known as highly selective EGFR inhibitors.[8] The FDA-approved drug Imatinib, a cornerstone of targeted therapy, features a pyrimidine core and is a potent inhibitor of Abl, KIT, and PDGFRβ.[8]
Serine/Threonine Kinase Inhibitors
The scaffold has also been successfully applied to inhibit serine/threonine kinases.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are essential for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. A number of 4-anilino-6-phenylpyrimidines have been patented as CDK inhibitors.[8]
Part 4: Structure-Activity Relationship (SAR) and Rational Design
The biological activity of the pyrimidine-aniline scaffold is highly dependent on the nature and position of substituents on both heterocyclic rings.[5][13] Understanding these SARs is crucial for optimizing lead compounds.
-
Substitutions on the Aniline Ring: The aniline moiety is often the primary site for modification to achieve selectivity and potency. In the case of Mer/c-Met inhibitors, various substituted anilines were shown to be pivotal for inhibitory activity.[11] For example, incorporating specific groups can enhance interactions within the hydrophobic pocket of the kinase or introduce new hydrogen bonds.
-
Substitutions on the Pyrimidine Ring: Modifications to the pyrimidine ring itself can also modulate activity. For instance, in a series of class III RTK inhibitors, the presence or absence of a substituent at the C6 position of the pyrimidine ring significantly affected selectivity against KIT, PDGFRα, and PDGFRβ.[8] Aromatic amines at the pyrimidine ring are often beneficial for antimicrobial activity, with para-substituted chloro and bromo groups on the aniline further enhancing this effect.[9][14]
Caption: Structure-Activity Relationship (SAR) logic for optimizing the scaffold.
Part 5: Quantitative Analysis of Biological Activity
The efficacy of pyrimidine-aniline derivatives is quantified using in vitro assays to determine the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases [6][11][12]
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |
|---|---|---|
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 |
| 14a | 8.1 | Not Reported |
| 14b | 9.6 | Not Reported |
Table 2: Antiproliferative Activity (IC50) of Lead Compounds in Cancer Cell Lines [6][11][12][15]
| Compound | HepG2 (µM) | MDA-MB-231 (µM) | HCT116 (µM) |
|---|---|---|---|
| 18c | 0.85 ± 0.09 | 1.23 ± 0.15 | 0.92 ± 0.11 |
| 17c | Potent Activity Reported | Potent Activity Reported | Potent Activity Reported |
| 4e | Not Reported | 9.12 ± 0.45 (MCF7) | 8.64 ± 1.10 (LoVo) |
| 4d | Not Reported | 11.71 ± 1.02 (MCF7) | 6.23 ± 2.95 (LoVo) |
Part 6: Experimental Protocols for Evaluation
The biological characterization of novel pyrimidine-aniline derivatives involves a standardized cascade of in vitro assays.
Protocol: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit a specific kinase.
-
Objective: To determine the IC50 value of a test compound against a target kinase.
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compound, kinase buffer, detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the buffer.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the generated ADP using a commercial detection kit and a luminometer.
-
Data from a no-inhibitor control (0% inhibition) and a no-enzyme control (100% inhibition) are used for normalization.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.
-
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Objective: To determine the IC50 value of a test compound against a cancer cell line.
-
Materials: Cancer cell line (e.g., HCT116), culture medium, fetal bovine serum (FBS), test compound, MTT reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by non-linear regression analysis.
-
Caption: A typical preclinical workflow for evaluating pyrimidine-aniline derivatives.
Part 7: Conclusion and Future Perspectives
The pyrimidine-aniline scaffold is unequivocally a privileged structure in drug discovery, with a proven track record in generating potent and selective kinase inhibitors. Its success is rooted in its ability to effectively mimic ATP and anchor within the kinase hinge region, providing a robust platform for therapeutic design. The extensive body of research highlights the critical importance of systematic SAR exploration to fine-tune biological activity and pharmacokinetic properties.
Future efforts will likely focus on several key areas:
-
Targeting Resistance: Developing next-generation derivatives that can overcome acquired resistance to existing therapies, such as mutations in the kinase gatekeeper residue.
-
Novel Modalities: Incorporating the scaffold into newer therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras) to achieve targeted protein degradation instead of just inhibition.
-
Expanding Therapeutic Reach: While oncology remains the primary focus, further exploration of the scaffold's potential against other targets, such as inflammatory or infectious disease-related kinases, is warranted.
The continued innovation in synthetic chemistry combined with a deeper understanding of disease biology ensures that the pyrimidine-aniline scaffold will remain a highly valuable and productive core for the development of impactful medicines for years to come.
References
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI.
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PMC - NIH.
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PMC.
- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem.
- Discovery of macrocyclic derivatives bearing aniline pyrimidine... (2025). ResearchGate.
- Therapeutic potential of heterocyclic pyrimidine scaffolds. (2018). PMC.
- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
- Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. (2025). Ukaaz Publications.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025).
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
- Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (2025).
- Biological significance of the pyrimidine moiety in drug discovery. Benchchem.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science Publisher.
- Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (2019). PMC - PubMed Central.
- (PDF) Biological and Medicinal Significance of Pyrimidine's: A Review. (2025). ResearchGate.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsat.org [ijsat.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | MDPI [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. heteroletters.org [heteroletters.org]
- 15. ukaazpublications.com [ukaazpublications.com]
Introduction: The Strategic Convergence of Fluorine and Privileged Scaffolds
An In-Depth Technical Guide to the Discovery of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline Derivatives
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs.[1][2] Its ability to form multiple hydrogen bonds and engage in π-stacking interactions makes it an ideal framework for designing molecules that can selectively bind to biological targets.[2][3] When this versatile heterocycle is combined with fluorine—an element prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity—the potential for creating potent therapeutic agents increases significantly.[4][5][6]
This guide focuses on a specific and promising class of molecules: This compound derivatives . These compounds merge the strategic advantages of the pyrimidine core with the beneficial properties of a fluoroaniline moiety, creating a scaffold ripe for exploration, particularly in the realm of oncology. We will dissect the discovery of these derivatives, from their rational design and synthesis to their biological evaluation and the critical structure-activity relationships (SAR) that guide their optimization as potential kinase inhibitors.
Part 1: Synthetic Strategies and Rationale
The construction of the this compound core is typically achieved through a convergent synthesis strategy. The primary and most direct method involves a nucleophilic substitution reaction between a suitably activated pyrimidine and 4-fluoroaniline.
Core Synthesis Workflow
The general synthetic workflow is a robust and reliable process, allowing for the generation of a diverse library of derivatives for biological screening. The key is the formation of the benzylic amine linker.
Caption: General workflow for synthesizing the core scaffold.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol is adapted from established procedures for the synthesis of related N-arylmethyl-pyrimidine compounds.[7]
Objective: To synthesize 5-[(4-fluoroanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine.
Materials:
-
5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine (1 equivalent)
-
4-fluoroaniline (1.2 equivalents)
-
Chloroform (anhydrous)
-
Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser.
-
Addition of Nucleophile: Add 4-fluoroaniline to the solution. The slight excess of the aniline helps to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 61°C for chloroform) with vigorous stirring for 4 hours. The elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur efficiently.
-
Work-up: After cooling to room temperature, pour the reaction mixture into deionized water. The purpose of this step is to quench the reaction and separate the organic product from water-soluble impurities and excess reagents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform. This ensures complete recovery of the organic product.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous MgSO₄. The drying agent removes residual water from the organic solvent. Filter the mixture and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure title compound.
Part 2: Biological Evaluation and Mechanism of Action
Derivatives of the pyrimidine-aniline scaffold have demonstrated significant potential as anticancer agents, often by targeting protein kinases that are critical for tumor growth and survival.[8][9][10]
Primary Therapeutic Target: Kinase Inhibition
Many pyrimidine derivatives are designed as ATP-competitive kinase inhibitors. The pyrimidine core acts as a bioisostere for the adenine base of ATP, allowing it to anchor within the ATP-binding pocket of a target kinase. In silico and in vitro studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key target for related oxazolo[5,4-d]pyrimidine derivatives.[8] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Signaling Pathway: The Role of VEGFR-2 in Angiogenesis
Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy. By blocking this pathway, this compound derivatives can potentially starve tumors of their blood supply, leading to growth arrest and apoptosis.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential anticancer compounds.[11]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).[8]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug like cisplatin (positive control).[8]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Structure-Activity Relationship (SAR) Analysis
SAR analysis is the cornerstone of lead optimization, providing critical insights into how specific structural modifications influence biological activity. For the this compound class, activity is modulated by substitutions on both the pyrimidine and aniline rings.
The data below is a synthesized summary based on findings from related pyrimidine and aniline-based kinase inhibitors.[3][9][12]
| Position of Modification | Substituent | Impact on Antiproliferative Activity | Rationale / Causality |
| Aniline Ring | Fluorine (at C4) | Core Feature | Enhances lipophilicity and metabolic stability; can form key hydrogen bonds or halogen bonds in the kinase hinge region.[4][6] |
| Additional Halogens | Variable | Can increase potency but may also increase toxicity. Positional effects are critical. | |
| Pyrimidine Ring (C2) | Small Alkyl/Aryl Groups | Generally Favorable | Can occupy hydrophobic pockets in the ATP-binding site, increasing van der Waals interactions and potency. |
| Pyrimidine Ring (C4) | Amino Group | Often Essential | Acts as a critical hydrogen bond donor, mimicking the N6-amino group of adenine to interact with the kinase hinge region. |
| Pyrimidine Ring (C5) | Benzylic Amine Linker | Core Feature | Provides the correct orientation and vector for the fluoroaniline moiety to access specific regions of the binding site. |
| Pyrimidine Ring (C6) | Methyl Group | Potency Enhancing | Can provide favorable steric interactions and increase binding affinity. |
Key Insights from SAR:
-
The 4-Fluoro Substituent: The fluorine atom on the aniline ring is a crucial component. Its high electronegativity and small size allow it to serve as a potent hydrogen bond acceptor without introducing significant steric bulk.[4]
-
Hinge-Binding Motif: The amino group at the C4 position of the pyrimidine ring is vital for anchoring the molecule in the ATP pocket of many kinases.
-
Exploring Chemical Space: The C2 and C6 positions of the pyrimidine ring, as well as other positions on the aniline ring, represent key vectors for modification to improve potency and selectivity against specific kinase targets. For instance, introducing groups like -OCH₃ or -OH can enhance antiproliferative activity.[3]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the discovery of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility of these compounds allows for the rapid generation of diverse chemical libraries, while established in vitro assays provide a clear path for biological evaluation.
Future research should focus on:
-
Kinome-wide Profiling: To identify the specific kinase targets of the most potent derivatives and understand their selectivity profile.
-
Co-crystallization Studies: Obtaining X-ray crystal structures of lead compounds bound to their target kinases will provide invaluable atomic-level insights for rational, structure-based drug design.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties is crucial to identify candidates with favorable drug-like properties for in vivo studies.
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the this compound class of compounds can be further developed into next-generation targeted therapies for cancer and other diseases.
References
-
Cieplik, J., et al. (2012). 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2922. Available at: [Link]
-
Sławiński, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6241. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(13), 5122. Available at: [Link]
-
Szymański, P., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6693. Available at: [Link]
-
Golas, J.M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research, 63(2), 375-381. Available at: [Link]
-
Li, L., et al. (2015). Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4149-4153. Available at: [Link]
-
Heidelberger, C., et al. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds. Nature, 179(4561), 663-666. Available at: [Link]
-
Rojas-Rozas, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(24), 8072. Available at: [Link]
-
Finlay, H. J., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor. ACS Medicinal Chemistry Letters, 7(9), 831-834. Available at: [Link]
-
Liu, F., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8565. Available at: [Link]
-
Wodnicka, M., et al. (2018). Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers. Journal of Biological Response Modifiers, 7(4), 365-377. Available at: [Link]
-
da Silva, F. C., et al. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(1), 2-15. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Available at: [Link]
-
Intagliata, S., et al. (2017). New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies. Bioorganic & Medicinal Chemistry, 25(5), 1604-1614. Available at: [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498-14512. Available at: [Link]
Sources
- 1. Fluorinated pyrimidines, a new class of tumour-inhibitory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline
CAS Registry Number: 1339776-07-6
Molecular Formula:
Executive Summary & Application Context
This technical guide provides a comprehensive spectroscopic profile for 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline , a critical intermediate scaffold used in the synthesis of Type I and Type II kinase inhibitors (e.g., JAK, EGFR targets).
The molecule combines a fluorinated aniline moiety (enhancing metabolic stability and lipophilicity) with a pyrimidine heterocycle (a common ATP-mimetic pharmacophore). Accurate characterization of this intermediate is essential for validating the integrity of the secondary amine linkage formed during reductive amination, a step prone to over-alkylation impurities.
Synthesis & Analytical Workflow
The generation of high-purity spectroscopic data relies on a controlled synthesis, typically via the reductive amination of pyrimidine-5-carbaldehyde with 4-fluoroaniline. The following workflow outlines the critical path from crude synthesis to analytical validation.
Figure 1: Analytical workflow for the isolation and characterization of the target secondary amine.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct desymmetrization of the aniline ring by the fluorine atom and the highly deshielded singlets of the electron-deficient pyrimidine ring.
H NMR Data (400 MHz, DMSO- )
Solvent Rationale: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.08 | Singlet (s) | 1H | Pyrimidine C2-H | Most deshielded due to flanking N atoms. |
| 8.76 | Singlet (s) | 2H | Pyrimidine C4,6-H | Chemically equivalent protons. |
| 6.95 – 7.05 | Multiplet (m) | 2H | Ar-H (ortho to F) | Coupled to |
| 6.58 – 6.65 | Multiplet (m) | 2H | Ar-H (ortho to N) | Upfield shift due to amine electron donation. |
| 6.35 | Broad Triplet (t) | 1H | N-H | Exchangeable; couples to |
| 4.32 | Doublet (d) | 2H | Ar-CH₂ -NH | Becomes a singlet if |
C NMR Data (100 MHz, DMSO- )
The carbon spectrum is dominated by C-F coupling, resulting in characteristic doublets for the aniline carbons.
-
Pyrimidine Ring: 158.5 (C2), 156.8 (C4/C6), 132.4 (C5).
-
Aniline Ring:
-
155.8 (
Hz, C-F ipso). -
144.2 (C-N ipso).
-
115.8 (
Hz, C-ortho to F). -
113.5 (
Hz, C-ortho to N).
-
-
Linker: 44.1 (
).
F NMR Data
-
Shift:
-126.5 ppm (Multiplet/Decet). -
Mechanistic Note: The signal appears as a complex multiplet due to coupling with both ortho-protons and meta-protons on the aniline ring.
Mass Spectrometry (MS)
The mass spectral fragmentation follows a predictable pathway dominated by the cleavage of the C-N bond at the benzylic-like position.
Ionization & Fragmentation Logic
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion:
m/z. -
Primary Fragmentation: Cleavage occurs at the methylene-nitrogen bond (
-cleavage relative to the aromatic rings).
Figure 2: Primary fragmentation pathway in ESI-MS/MS experiments.
Infrared (IR) Spectroscopy
IR analysis is primarily used here to confirm the secondary amine state and absence of the carbonyl precursor (aldehyde).
| Wavenumber ( | Vibration Mode | Validation Criteria |
| 3350 – 3420 | N-H Stretch | Single sharp band (confirms secondary amine; primary amines show two). |
| 3050 | C-H Stretch (Ar) | Weak intensity, characteristic of heteroaromatics. |
| 2850 – 2920 | C-H Stretch (Aliph) | Methylene bridge ( |
| 1610, 1510 | C=C / C=N Stretch | Aromatic ring breathing (Pyrimidine + Benzene). |
| 1220 | C-F Stretch | Strong, diagnostic band for fluoro-arenes. |
| Absent | C=O Stretch | Absence of peak at ~1700 |
Experimental Protocols
NMR Sample Preparation
To ensure reproducibility of the shifts listed in Section 3:
-
Solvent: Use DMSO-
(99.9% D) stored over molecular sieves to minimize water peaks ( 3.33 ppm) which can obscure the methylene signal. -
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Acquisition: Run at 298 K. For
C, a minimum of 512 scans is recommended to resolve the splitting of the C-F coupled carbons.
HPLC-MS Method for Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyrimidine absorption) and 210 nm.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Standard reference for substituent effects on NMR shifts).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Pyrimidine and Aniline Derivatives.
- Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. (Source for chemical shift prediction logic).
-
BLDpharm. (2024). Product Analysis: this compound (CAS 1339776-07-6).[6]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 4-Fluoro-N-(pyrimidin-5-ylmethyl)aniline
Executive Summary
This Application Note details the optimized protocol for synthesizing 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline , a critical pharmacophore often embedded within Type I and Type II kinase inhibitors (e.g., analogs of Imatinib/Nilotinib).
While direct alkylation of anilines with alkyl halides is theoretically possible, it frequently suffers from over-alkylation (formation of tertiary amines) and harsh reaction conditions. This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) . This route is selected for its superior chemoselectivity, mild conditions, and ability to suppress bis-alkylation, ensuring high yields of the desired secondary amine.
Strategic Analysis & Retrosynthesis
Retrosynthetic Logic
The target molecule is disconnected at the C-N bond between the benzylic carbon of the pyrimidine and the aniline nitrogen. This reveals two primary precursors: 4-fluoroaniline (nucleophile) and pyrimidine-5-carbaldehyde (electrophile).
Figure 1: Retrosynthetic analysis utilizing a reductive amination strategy.
Mechanistic Pathway
The reaction proceeds via a two-step "one-pot" mechanism:
-
Imine Formation: Acid-catalyzed condensation of the aniline and aldehyde generates an iminium intermediate.
-
Selective Reduction: STAB selectively reduces the iminium species in situ. Crucially, STAB is less basic and milder than NaBH₄, preventing the direct reduction of the aldehyde before it can react with the amine.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Pyrimidine-5-carbaldehyde | 108.10 | 1.0 | Electrophile |
| 4-Fluoroaniline | 111.12 | 1.05 | Nucleophile |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | Solvent (0.2 M) |
Step-by-Step Methodology
Step 1: Imine Formation (The "Pre-Stir")
-
Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge Pyrimidine-5-carbaldehyde (1.0 equiv) and 4-Fluoroaniline (1.05 equiv).
-
Solvation: Add 1,2-Dichloroethane (DCE) to achieve a concentration of approx. 0.2 M (relative to aldehyde).
-
Activation: Add Acetic Acid (1.0 equiv).
-
Expert Insight: The pyrimidine ring is electron-deficient, making the aldehyde highly reactive but also prone to hydration. Acetic acid buffers the system and accelerates imine formation without protonating the aniline to the point of deactivation.
-
-
Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.
-
Checkpoint: The solution may change color (often yellow/orange) indicating imine formation.
-
Step 2: Reductive Step
-
Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
-
Note: Gas evolution (H₂) may occur but is usually mild compared to NaBH₄.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] Look for the disappearance of the aldehyde and the appearance of the product mass [M+H]⁺ = 204.2 (approx).
-
Step 3: Workup & Isolation
-
Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (approx. 2x reaction volume). Stir vigorously for 15 minutes to neutralize acetic acid and decompose boron complexes.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying: Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ .
-
Concentration: Filter and concentrate in vacuo to yield the crude oil/solid.
Step 4: Purification
-
Chromatography: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0–50% EtOAc in Hexanes (or DCM/MeOH 95:5 if the product is polar).
-
Yield Expectation: 75–90%.[3]
-
Process Workflow Visualization
Figure 2: Operational workflow for the reductive amination process.
Analytical Validation (Self-Validating Criteria)
To ensure the protocol was successful, the isolated product must meet these spectral criteria:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.5–9.2 ppm: Pyrimidine protons (typically 3 protons; H2, H4, H6). H2 is usually most deshielded.
-
δ 6.5–7.0 ppm: Aromatic aniline protons (4H, multiplet). Look for the characteristic splitting of the para-fluoro substitution.
-
δ 4.3–4.5 ppm: Singlet or doublet (2H) corresponding to the benzylic methylene (-CH₂-NH-).
-
δ 4.0–4.2 ppm: Broad singlet (1H) for the amine -NH-.
-
-
¹⁹F NMR:
-
Single peak around -120 to -130 ppm (typical for fluoroanilines).
-
-
LC-MS:
-
Single peak with [M+H]⁺ corresponding to C₁₁H₁₀FN₃ ≈ 204.09 Da .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete imine formation. | Increase "Pre-Stir" time; add molecular sieves (4Å) to remove water during imine formation. |
| Bis-alkylation | Aniline is too nucleophilic; excess aldehyde. | Ensure strict 1:1 stoichiometry or slight excess of aniline. Add aldehyde slowly to the amine/reductant mixture (Inverse Addition). |
| Aldehyde Reduction | Reductant added too fast or too active. | Ensure STAB is used, not NaBH₄. If using NaBH₄, lower temp to 0°C. |
| Product stuck in Aqueous | Pyrimidine nitrogen protonation. | Ensure Quench pH is basic (> pH 8). Use salting-out (NaCl) during extraction. |
Safety & Handling
-
4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Potential blood toxicant (methemoglobinemia). Handle in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Store under inert atmosphere.
-
1,2-Dichloroethane (DCE): Carcinogen and highly flammable. DCM (Dichloromethane) is a viable alternative if DCE is restricted.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[4] Link
-
Manley, P. W., et al. "Advances in the Structural Biology, Design and Clinical Development of Bcr-Abl Kinase Inhibitors for the Treatment of Chronic Myeloid Leukaemia." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, vol. 1754, no. 1-2, 2005, pp. 3-13. (Context for aminopyrimidine synthesis in Nilotinib analogs). Link
- Barthuber, A., et al. "Reductive Amination: A Robust Method for the Synthesis of Amines." Organic Process Research & Development.
-
Master Organic Chemistry. "Reductive Amination." Link
Sources
Application Notes and Protocols: 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This application note delves into the specific utility of the 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline moiety, a key building block in the design of targeted therapies, particularly in the realm of kinase inhibition for oncology. We will explore the rationale behind its structural design, drawing from established structure-activity relationships (SAR) of related compounds, and provide detailed protocols for its synthesis and hypothetical biological evaluation. While direct literature on this specific molecule is nascent, this guide synthesizes data from closely related analogues to provide a robust framework for its application in drug discovery programs.
Introduction: The Strategic Importance of Fluorinated Anilinopyrimidines
The fusion of a pyrimidine ring with a substituted aniline is a well-established pharmacophore for ATP-competitive kinase inhibitors. The pyrimidine core often engages in crucial hydrogen bonding interactions within the hinge region of the kinase active site, while the aniline moiety provides a vector for substitution to achieve potency and selectivity.
The introduction of a fluorine atom, particularly at the 4-position of the aniline ring, is a common and highly effective strategy in modern medicinal chemistry. This substitution can profoundly influence a molecule's physicochemical and pharmacokinetic properties by:
-
Modulating pKa: Fluorine's electron-withdrawing nature can lower the pKa of the aniline nitrogen, affecting its binding interactions.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Improving Membrane Permeability: In certain contexts, fluorine substitution can enhance lipophilicity, aiding in cell penetration.
-
Inducing Favorable Conformations: The small size and unique electronic properties of fluorine can influence the molecule's preferred 3D shape, leading to improved target engagement.
The pyrimidin-5-ylmethyl linker serves to position the 4-fluoroaniline moiety optimally within the target's binding pocket, allowing for interactions with solvent-exposed regions or allosteric sites.
Potential Therapeutic Applications: Kinase Inhibition in Oncology
Derivatives of the anilinopyrimidine scaffold have shown significant promise as inhibitors of various protein kinases implicated in cancer progression. While specific data for this compound is not extensively published, structurally related compounds have been patented and investigated as inhibitors of key oncogenic kinases.
A notable example is the structurally related compound, (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan-1-amine, which has been disclosed as a selective inhibitor of KIT and PDGFRα, including their mutant forms.[3] This suggests that the this compound core could be a valuable starting point for developing inhibitors against these and other receptor tyrosine kinases.
Table 1: Representative Kinase Targets for Anilinopyrimidine Derivatives
| Kinase Target Family | Examples | Therapeutic Relevance in Cancer |
| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR, PDGFR, KIT | Angiogenesis, cell proliferation, metastasis |
| Non-receptor Tyrosine Kinases | Src, Abl | Cell growth, survival, and migration |
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4/6 | Cell cycle progression |
Synthetic Protocol: Preparation of this compound
The following protocol outlines a plausible and efficient synthetic route to the target compound, adapted from general methods for the synthesis of N-substituted anilines and pyrimidine derivatives.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Step 1: Synthesis of Pyrimidine-5-carbaldehyde
-
Reagents and Materials:
-
Pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a stirred solution of DMF in DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of pyrimidine in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pyrimidine-5-carbaldehyde.
-
Step 2: Reductive Amination to Yield this compound
-
Reagents and Materials:
-
Pyrimidine-5-carbaldehyde
-
4-Fluoroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
-
-
Procedure:
-
Dissolve pyrimidine-5-carbaldehyde and 4-fluoroaniline in DCE in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the final product, this compound.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol for Biological Evaluation: A Hypothetical Kinase Screening Cascade
The following outlines a standard workflow for assessing the potential of this compound as a kinase inhibitor.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for evaluating a potential kinase inhibitor.
Detailed Protocols
Protocol 4.1: Primary Kinase Panel Screening (Biochemical Assay)
-
Objective: To identify the primary kinase targets of this compound from a broad panel of kinases.
-
Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that employs radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based (e.g., Z'-LYTE™, HTRF®) assays.
-
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Submit the compound for screening at a single high concentration (e.g., 10 µM) against a panel of representative kinases.
-
The service provider will perform the assays according to their established protocols, typically measuring the inhibition of substrate phosphorylation by each kinase in the presence of the compound.
-
Data is reported as the percentage of inhibition relative to a control (e.g., staurosporine).
-
Protocol 4.2: IC₅₀ Determination for Identified Hits
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for the kinases where significant inhibition was observed in the primary screen.
-
Procedure:
-
For each "hit" kinase, perform a dose-response experiment.
-
Prepare serial dilutions of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Incubate the kinase, its specific substrate, and ATP with each concentration of the inhibitor.
-
Measure kinase activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 4.3: Cellular Target Engagement and Potency
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Methodology: Use a cancer cell line known to be dependent on the activity of the target kinase.
-
Procedure:
-
Culture the selected cell line to ~80% confluency.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot or a specific ELISA to measure the phosphorylation level of a known downstream substrate of the target kinase.
-
A dose-dependent decrease in the phosphorylation of the substrate indicates cellular target engagement and provides a cellular IC₅₀.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of the 4-fluoroaniline moiety is anticipated to confer favorable ADME properties, while the pyrimidin-5-ylmethyl linker allows for versatile positioning within the kinase active site. The provided synthetic and biological evaluation protocols offer a comprehensive framework for researchers to explore the therapeutic potential of this and related compounds. Future work should focus on synthesizing a library of analogues with modifications to the pyrimidine ring and the aniline moiety to build a detailed structure-activity relationship and optimize for potency, selectivity, and drug-like properties.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1- f][1][3][4]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan. Google Patents.
-
4-Fluoroanilines: synthesis and decomposition. Semantic Scholar. [Link]
- 5-fluoro pyrimidine derivatives.
-
Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors. PubMed. [Link]
-
Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. PubMed. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journals. [Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. PMC. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US11964980B2 - Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1- f][1,2,4]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan-1-amine and methods of making - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
Strategic Utilization of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline in Drug Discovery
Application Note & Technical Guide
Executive Summary
The molecule 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline represents a "privileged structure" in modern medicinal chemistry, particularly within the Fragment-Based Drug Discovery (FBDD) of kinase inhibitors and GPCR ligands. This secondary amine combines a polar, hydrogen-bond-accepting pyrimidine headgroup with a metabolically robust 4-fluoroaniline tail, linked by a flexible methylene spacer.
This Application Note provides a comprehensive guide for researchers utilizing this building block. It covers the structural rationale for its inclusion in screening libraries, a validated protocol for its synthesis via reductive amination, and downstream methodologies for converting it into urea-based kinase inhibitors.
Structural Anatomy & Rational Design
To effectively deploy this scaffold, one must understand the pharmacophoric contributions of its three distinct domains.
Pharmacophore Decomposition
-
Pyrimidine Headgroup (Hinge Binder): The pyrimidine ring contains two nitrogen atoms (N1, N3) capable of accepting hydrogen bonds. In kinase drug design, this moiety often mimics the adenine ring of ATP, binding to the hinge region of the kinase active site [1].
-
Methylene Linker (
Spacer): Unlike rigid biphenyl systems, the methylene bridge introduces rotational freedom ( character). This allows the molecule to adopt non-planar conformations, essential for fitting into the "deep pocket" or accessing the hydrophobic back-cleft of enzymes [2]. -
4-Fluoroaniline Tail (Metabolic Shield):
-
Metabolic Stability: The fluorine atom at the para-position blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for anilines [3].
-
Electronic Modulation: Fluorine is highly electronegative, reducing the basicity of the aniline nitrogen, which can improve oral bioavailability by reducing lysosomal trapping.
-
Visualization: Pharmacophore Map
The following diagram illustrates the functional logic of the scaffold in a binding context.[1]
Figure 1: Pharmacophoric decomposition of the scaffold illustrating its dual role as a hinge binder and hydrophobic probe.
Experimental Protocol A: Synthesis via Reductive Amination
While available commercially, in-house synthesis is often required to introduce isotopic labels or specific derivatives. The most robust method is the reductive amination of pyrimidine-5-carbaldehyde with 4-fluoroaniline.
Objective: Synthesize this compound with >95% purity. Scale: 10 mmol.
Reagents & Equipment
-
Reactants: Pyrimidine-5-carbaldehyde (1.0 eq), 4-Fluoroaniline (1.0 eq).
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 eq). Note: STAB is preferred over NaCNBH3 for safety and better selectivity [4].
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH) (1.0 eq) – Catalyzes imine formation.
Step-by-Step Procedure
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve Pyrimidine-5-carbaldehyde (1.08 g, 10 mmol) and 4-Fluoroaniline (1.11 g, 10 mmol) in dry DCE (40 mL).
-
Add Acetic Acid (0.6 mL, 10 mmol).
-
Stir at room temperature (RT) under nitrogen for 2 hours. Checkpoint: Monitor by TLC or LCMS to confirm disappearance of aldehyde and formation of the imine intermediate.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add NaBH(OAc)3 (3.18 g, 15 mmol) portion-wise over 15 minutes.
-
Remove ice bath and stir at RT overnight (12-16 hours).
-
-
Quenching & Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL). Stir for 20 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
-
Purification:
-
Concentrate the solvent in vacuo.
-
Purify via Flash Column Chromatography (Silica gel).
-
Eluent: Gradient of 0-5% Methanol in DCM. The secondary amine typically elutes after residual aniline but before polar byproducts.
-
Expected Yield: 75-85% as a pale yellow/off-white solid or viscous oil.
Experimental Protocol B: Library Generation (Urea Synthesis)
The secondary amine functionality is a prime handle for generating urea libraries, a common motif in Type II kinase inhibitors (e.g., Sorafenib analogs) [5].
Objective: Couple the scaffold with diverse isocyanates to create a focused library.
Workflow Diagram
Figure 2: Workflow for derivatizing the secondary amine into urea-based inhibitor candidates.
Parallel Synthesis Protocol (96-well format)
-
Preparation: Prepare a 0.2 M stock solution of the scaffold (amine) in anhydrous THF.
-
Dispensing: Aliquot 500 µL (0.1 mmol) of scaffold solution into each well of a 96-well reaction block.
-
Addition: Add 1.1 equivalents of distinct isocyanates (R-NCO) to each well.
-
Note: If isocyanate is solid, dissolve in minimal THF before addition.
-
-
Base: Add 1.5 eq of Diisopropylethylamine (DIPEA) if the isocyanate is acid-sensitive or if using HCl salts of the amine.
-
Incubation: Seal the block and shake at RT for 12 hours.
-
Scavenging: To remove unreacted isocyanate, add polymer-supported trisamine scavenger resin (2-3 eq) and shake for 4 hours.
-
Isolation: Filter the resin. Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).
-
Analysis: Re-suspend in DMSO for LCMS QC and direct biological screening.
Physicochemical Properties & Data
For drug discovery applications, the calculated physicochemical properties (in silico) suggest this scaffold is highly "drug-like" and compliant with Lipinski's Rule of Five.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 203.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da). |
| cLogP | ~1.8 - 2.1 | Good lipophilicity for membrane permeability without solubility issues. |
| TPSA | ~38 Ų | High potential for blood-brain barrier (BBB) penetration if required [6]. |
| H-Bond Donors | 1 (NH) | Critical for directional binding in the active site. |
| H-Bond Acceptors | 3 (N, N, F) | Pyrimidine nitrogens are key acceptors. |
| pKa (Aniline N) | ~3.5 - 4.0 | Low basicity due to F-phenyl and pyrimidine withdrawal; neutral at physiological pH. |
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] The Journal of Organic Chemistry. Link
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx. Link
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
optimizing reaction conditions for 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline synthesis
[1]
Case ID: SYN-PYR-ANI-004 Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses the synthesis of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline . The core challenge in this transformation is the electronic mismatch: you are coupling a weak nucleophile (4-fluoroaniline, pKa ~4.6) with an electron-deficient electrophile (pyrimidine-5-carbaldehyde).[1]
While the aldehyde is reactive, the poor nucleophilicity of the aniline often leads to stalled imine formation or competitive reduction of the aldehyde to the alcohol. This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" protocol due to its high chemoselectivity.[1]
Module 1: The Gold Standard Protocol (Reductive Amination)
Methodology: Indirect Reductive Amination (Modified One-Pot) Reaction Type: Reductive Amination Key Reagent: Sodium Triacetoxyborohydride (STAB)[1]
Reagent Setup & Stoichiometry
| Component | Role | Equiv. | Notes |
| Pyrimidine-5-carbaldehyde | Electrophile | 1.0 | Limiting reagent to simplify purification. |
| 4-Fluoroaniline | Nucleophile | 1.1 - 1.2 | Slight excess drives equilibrium; easier to remove than aldehyde.[1] |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | CRITICAL. Activates aldehyde; buffers basicity of pyrimidine.[1] |
| STAB | Reducing Agent | 1.5 - 2.0 | Mild hydride source; tolerates acid.[1] |
| DCE (1,2-Dichloroethane) | Solvent | N/A | Preferred over DCM for higher boiling point if heating is needed.[1] |
Step-by-Step Procedure
-
Imine Pre-formation (The "Activation" Step):
-
Charge a dry reaction vessel with Pyrimidine-5-carbaldehyde (1.0 equiv) and 4-Fluoroaniline (1.1 equiv) in DCE (0.1 M concentration).
-
Add Acetic Acid (1.5 equiv).[1]
-
Technical Insight: Do NOT add the reducing agent yet.[1] Stir at room temperature for 60–120 minutes.
-
Why? 4-Fluoroaniline is a sluggish nucleophile.[1] You must allow the imine (Schiff base) equilibrium to establish.[1][2] Adding STAB too early reduces the unreacted aldehyde to the alcohol byproduct (Pyrimidine-5-methanol), which is a dead end.[1]
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to suppress side reactions).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.
-
Allow to warm to room temperature and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).[1]
-
Extract with DCM or EtOAc (x3).[1]
-
Critical Warning: The product contains a pyrimidine ring (weakly basic) and an aniline amine.[1] Do not use strong acid washes (e.g., 1M HCl), or you will lose your product to the aqueous phase.[1]
-
Module 2: Troubleshooting & Optimization (FAQ)
Q1: The reaction is stuck at the imine stage (TLC shows new spot, but no amine).
Diagnosis: Steric hindrance or insufficient hydride activity. Solution:
-
Heat: Warm the reaction to 40–50°C after adding STAB.
-
Solvent Switch: STAB reaction rates are slower in THF. Ensure you are using DCE or DCM.[1]
-
Alternative Reductant: If STAB fails, switch to NaBH₄ (Sodium Borohydride).[1]
-
Protocol Adjustment: Form imine in Methanol (with AcOH) for 4 hours. Then add NaBH₄ at 0°C. NaBH₄ is more aggressive and will reduce sterically hindered imines faster, but it is less selective.[1]
-
Q2: I see a large amount of Pyrimidine-5-methanol (Alcohol byproduct).
Diagnosis: The reducing agent reduced the aldehyde before the aniline could attack. Solution:
-
Increase Pre-stir Time: Extend the "Imine Pre-formation" step to 4–6 hours or add molecular sieves (4Å) to drive water removal.
-
Check Moisture: STAB hydrolyzes slowly, but wet solvents accelerate aldehyde reduction.[1] Use anhydrous DCE.[1]
Q3: Low conversion of 4-Fluoroaniline.
Diagnosis: The aniline is too electron-deficient (deactivated by Fluorine). Solution:
Module 3: Visualization of Reaction Logic
The following diagram illustrates the decision-making process for optimizing this specific synthesis.
Caption: Decision tree for optimizing reductive amination of electron-deficient anilines.
Module 4: Purification Strategy
The pyrimidine ring introduces unique solubility challenges. Standard acid/base extractions are difficult because the pKa difference between the product (secondary aniline, pKa ~3–4) and the starting material (primary aniline, pKa ~4.6) is negligible.
Recommended Method: Flash Column Chromatography [1]
-
Stationary Phase: Silica Gel (standard).[1]
-
Mobile Phase: 0–5% Methanol in DCM (Dichloromethane).[1]
-
Additive: 1% Triethylamine (TEA) is NOT recommended initially as it may cause streaking with the acidic phenol-like nature of some impurities, but if the amine sticks, use 1% NH₄OH (Ammonium Hydroxide) in the MeOH fraction.
-
TLC Visualization: UV (254 nm).[1] The pyrimidine and aniline rings are both UV active.
Module 5: Alternative Route (SN2)
If Reductive Amination fails repeatedly (e.g., due to extreme steric hindrance or incompatibility), use Nucleophilic Substitution .[1]
-
Reagents: 4-Fluoroaniline + 5-(Chloromethyl)pyrimidine .[1]
-
Base: K₂CO₃ or DIPEA (Hunig's Base).[1]
-
Solvent: DMF or Acetonitrile (ACN).[1]
-
Temperature: 60–80°C.[1]
-
Risk Factor: High risk of bis-alkylation (formation of the tertiary amine).[1][3]
-
Mitigation: Use a large excess of aniline (3.0 equiv) to statistically favor mono-alkylation.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
-
Core Reference: Establishes STAB as the superior reagent for aldehyde reductive amination.[1]
-
-
Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.[1]
-
Context: Supports the use of Ti(OiPr)4 for weak nucleophiles (anilines).[1]
-
-
Common Organic Chemistry. (n.d.).[1] "Reductive Amination Conditions & Mechanisms."
-
Context: General troubleshooting for solvent and reagent compatibility.[1]
-
Sources
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline Degradation Pathways
Welcome to the technical support center for 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule. As Senior Application Scientists, we have compiled this information to help you anticipate stability challenges, troubleshoot experimental issues, and design robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical pharmaceutical stress conditions?
Based on the chemical structure, which combines a fluoroaniline moiety, a secondary benzylic amine linker, and a pyrimidine ring, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: The benzylic amine bond is a potential site for hydrolytic cleavage, especially under acidic or basic conditions. This would lead to the formation of 4-fluoroaniline and pyrimidine-5-ylmethanol. The pyrimidine ring itself can also be susceptible to hydrolysis under harsh conditions, such as heating in strong alkali.[3][4]
-
Oxidation: The secondary amine is susceptible to oxidation, which could lead to N-dealkylation, forming 4-fluoroaniline and pyrimidine-5-carbaldehyde. Further oxidation of the aldehyde could yield pyrimidine-5-carboxylic acid. The electron-rich aniline and pyrimidine rings are also potential sites for oxidative degradation.
-
Photolysis: Aromatic amines and heterocyclic compounds are often sensitive to light. Photodegradation can proceed through radical mechanisms, potentially leading to complex mixtures of products, including polymeric material. The carbon-fluorine bond, while generally strong, can be susceptible to photolytic cleavage under certain conditions.[5][6]
Q2: How stable is the C-F bond in this compound?
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally stable. However, its stability is not absolute. Under high-energy conditions, such as photolysis with UV light or in certain metabolic pathways, defluorination can occur.[7] For typical pharmaceutical forced degradation studies, significant cleavage of the C-F bond is less likely compared to hydrolysis of the benzylic amine or oxidation of the amine and aromatic rings.
Q3: What are the expected major degradation products I should be looking for?
Based on the predicted pathways, the primary degradation products to monitor would be:
-
From Hydrolysis:
-
From Oxidation:
The following diagram illustrates the predicted primary degradation pathways.
Caption: Predicted degradation pathways of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability studies and provides actionable guidance.
Problem 1: I am seeing an unexpected peak in my HPLC chromatogram during a stability study. How do I identify it?
Cause: An unexpected peak is likely a degradation product. Its identification is crucial for understanding the stability of your molecule and ensuring the safety of a potential drug product.
Solution: A systematic approach is required to identify the unknown peak. This workflow outlines the key steps.
Caption: Workflow for the identification of an unknown degradation product.
Step-by-Step Protocol:
-
LC-MS Analysis:
-
Objective: To determine the molecular weight of the unknown compound.
-
Procedure: Analyze your degraded sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The mass of the molecular ion ([M+H]⁺ or [M-H]⁻) will provide the molecular weight of the degradant.
-
Interpretation: Compare the determined molecular weight with those of potential degradation products (e.g., 4-fluoroaniline MW: 111.12; pyrimidine-5-carbaldehyde MW: 110.09). This is your first clue to the identity of the peak.
-
-
MS/MS Fragmentation:
-
Objective: To obtain structural information by fragmenting the parent ion.
-
Procedure: Perform a tandem MS (MS/MS) experiment on the molecular ion of the unknown peak. The fragmentation pattern can reveal key structural motifs.
-
Interpretation: For example, a fragment corresponding to the 4-fluorophenyl group (m/z ~95) would suggest that this part of the molecule is intact.
-
-
Comparison with Forced Degradation Samples:
-
Objective: To confirm the identity of the degradant by comparing it to products generated under controlled stress conditions.
-
Procedure: Perform forced degradation studies (see Appendix 1 for a sample protocol). Analyze the samples from hydrolytic, oxidative, and photolytic stress conditions by HPLC and LC-MS.
-
Interpretation: If the retention time, mass spectrum, and MS/MS fragmentation pattern of your unknown peak match a peak generated in a specific stress condition (e.g., the peak appears in the acid hydrolysis sample), you can be confident in its identity.
-
-
Isolation and NMR Spectroscopy (if necessary):
-
Objective: For definitive structural elucidation of novel or critical degradants.
-
Procedure: If the degradant cannot be identified by MS alone, it may need to be isolated using preparative HPLC. The purified compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F).
-
Interpretation: NMR provides unambiguous structural information, confirming connectivity and stereochemistry.
-
Problem 2: My compound seems to be degrading even under standard storage conditions. What should I do?
Cause: This suggests inherent instability of the molecule. The most common culprits for degradation under ambient conditions are sensitivity to light, oxygen, or trace amounts of moisture.
Solution:
-
Protect from Light: Store the compound in amber vials or in the dark. Wrap containers in aluminum foil as an extra precaution. Conduct a confirmatory photostability study to assess light sensitivity.
-
Inert Atmosphere: If oxidation is suspected (based on the appearance of oxidation products identified via LC-MS), store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Control Humidity: Store the compound in a desiccator to minimize exposure to moisture, which can facilitate hydrolysis.
-
pH and Buffer Effects: If the compound is in solution, evaluate the effect of pH and buffer components on its stability. Sometimes, a specific pH range can significantly improve stability.
Appendix 1: Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
| Stress Condition | Recommended Starting Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the benzylic amine bond. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the benzylic amine bond; potential pyrimidine ring degradation.[3][4] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-dealkylation, N-oxidation, ring oxidation. |
| Thermal Degradation | Solid-state at 80°C for 48 hours | Assess intrinsic thermal stability. |
| Photodegradation | ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photolytic cleavage, radical reactions, polymerization.[6] |
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Expose the samples to the conditions outlined in the table above. Include a control sample (unstressed) for comparison.
-
Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (stressed and control) by a suitable stability-indicating HPLC-UV method. An LC-MS method should also be used to identify the resulting degradants.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify the major degradation products and determine their retention times and mass spectra.
This systematic approach will provide a comprehensive stability profile for this compound, enabling the development of robust formulations and analytical methods.
References
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (No date).
- Adsorption and photocatalytic degradation of 3-fluoroaniline on anatase tio2(101): A photoemission and near-edge x-ray absorption fine structure study. (2014). Research Explorer - The University of Manchester.
- Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1979). Pharmacology & Therapeutics.
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- 4-Fluoroaniline(371-40-4) 1H NMR spectrum. ChemicalBook.
- Degradation of purines and pyrimidines by microorganisms. (No date). PMC - NIH.
- Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (2021). PubMed.
- Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. (1960). PubMed.
- Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (No date). CONICET.
- Bacterial degradation of aniline. (A) Initial steps of aniline... (No date). ResearchGate.
- Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017). Research Repository UCD.
- Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). PubMed.
- 4-Fluoroaniline. (No date). PubChem.
- Mechanisms and pathways of aniline elimination from aquatic environments. (No date). PMC - NIH.
- Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. (No date). PubMed.
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. ajrconline.org [ajrconline.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 8. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]
- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Functionalization & Regioselectivity
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-REGIO-001
Welcome to the Pyrimidine Functionalization Support Hub
Subject: Troubleshooting Regioselectivity in 2,4- and 4,6-Dihalopyrimidines
Executive Summary: Navigating the electronic bias of the pyrimidine ring is one of the most frequent challenges in medicinal chemistry. Unlike benzene, the pyrimidine core possesses two nitrogen atoms that create a significant electron deficiency, particularly at the C2, C4, and C6 positions.
This guide addresses the "Pyrimidine Paradox": while C4 is electronically the most electrophilic site, steric factors, solvent choice, and metal coordination can unexpectedly invert selectivity to C2. Below are the standard operating procedures (SOPs), troubleshooting workflows, and mechanistic rationales to control your reaction outcomes.
Module 1: Nucleophilic Aromatic Substitution ( )
Core Logic: The C4 vs. C2 Battle
In a standard 2,4-dichloropyrimidine substrate, C4 is the default site of attack .
-
Why? The C4 position is para-like to N1 and ortho-like to N3, maximizing electron withdrawal. Quantum Mechanical (QM) calculations consistently show the LUMO coefficient is highest at C4.[1]
-
The Pitfall: Selectivity erodes with strong nucleophiles, high temperatures, or specific solvent interactions.
Troubleshooting Guide ( )
Q: I am targeting C4-substitution with an amine, but I see ~15% C2-isomer. How do I fix this?
-
Diagnosis: The reaction is likely under thermodynamic control or the nucleophile is too small/reactive.
-
Solution:
-
Lower the Temperature:
at C4 often proceeds at 0°C or RT. Heating promotes the higher-energy transition state required for C2 attack. -
Solvent Switch: Move from polar aprotic (DMF/DMSO) to protic solvents (iPrOH/EtOH). Protic solvents can solvate the nucleophile and the leaving group, often enhancing the electronic differentiation between C4 and C2.
-
Base Control: Use a non-nucleophilic base (DIPEA) rather than inorganic carbonates if solubility allows, to prevent competitive hydrolysis.
-
Q: Can I force selectivity to C2 without blocking C4?
-
Answer: Yes, but it requires specific "chelation control."
-
Technique: Using alkoxides or formamide anions can shift selectivity to C2.[1]
-
Mechanism: In substrates like 2-methanesulfonyl-4-chloropyrimidine, the nucleophile can form a hydrogen-bond/chelate with the sulfone oxygen and the ring nitrogen, directing attack to C2 [1, 2].
Visual Logic: Decision Matrix
Figure 1: Decision matrix for predicting
Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Core Logic: Oxidative Addition Rates
Palladium prefers the most electron-deficient C-Cl bond for oxidative addition.
-
Hierarchy: C4-Cl > C2-Cl > C6-Cl (if blocked).
-
The "Jeffery" Exception: Ligand-free conditions can sometimes alter this, but for standard phosphine/NHC ligands, C4 is the kinetic product.
Troubleshooting Guide (Pd-Catalysis)
Q: I am getting significant bis-coupling (C2 and C4) during Suzuki reaction. How do I stop at mono-C4?
-
Diagnosis: The rate of the second oxidative addition (at C2) is competitive with the first, or you have excess boronic acid.
-
Protocol Adjustment:
-
Stoichiometry: Use exactly 0.95 - 1.0 equiv of Boronic acid. Do not use excess.
-
Catalyst Loading: Reduce Pd loading to <1 mol%. High catalyst loading promotes multiple insertions.
-
Ligand Selection: Use
(Tetrakis).[2] Bulky, electron-rich ligands (like Buchwald biaryl phosphines) are too active and will force the difficult C2-Cl to react. Stick to "dumber" ligands for the easy C4 reaction [3].
-
Q: How do I access the C5 position?
-
Insight: C5 is the "aromatic" position, similar to benzene. It does not react via
. -
Strategy: You must use Electrophilic Aromatic Substitution (
) (e.g., bromination) or start with a 5-bromo scaffold. -
Advanced Tip: Ligand-free "Jeffery" conditions (Pd(OAc)2, TBAB, K2CO3) have been reported to enable C5-selective coupling on 2,5-dichloropyrimidines, a rare reversal of standard trends [4].
Module 3: C-H Activation & Metalation
Core Logic: The Acidic Proton
Direct metalation (Lithiation/Zincation) is governed by the acidity of the ring protons (
Data Table: Site Selectivity by Reaction Type
| Reaction Type | Primary Site | Secondary Site | Key Control Factor |
| C4 | C2 | LUMO coefficient; C4 is more electrophilic. | |
| Suzuki Coupling | C4 | C2 | Oxidative addition rate (C4-Cl bond is weaker/more reactive). |
| Lithiation (LiTMP) | C4/C6 | C2 | Acidity of C-H bond adjacent to Nitrogen. |
| Zincation (TMPZnCl) | C2 | C4 | Coordination to N1/N3; requires specific bases. |
| Radical (Minisci) | C2/C4 | Mixture | Nucleophilic radical character; often poor selectivity. |
Troubleshooting Guide (Metalation)
Q: I cannot lithiate C2; I only get decomposition or C4/C6 substitution.
-
Reason: The C2 position is flanked by two nitrogens, making the anion extremely unstable (reductive ring opening).
-
Solution: Switch from n-BuLi to TMP-bases (e.g., TMPZnCl·LiCl).[3]
-
Why? Zinc bases are softer and stabilize the C2-metalated species via coordination to the nitrogen lone pairs, preventing ring opening [5].
Module 4: Experimental Protocol
Standard Operating Procedure: Regioselective C4-Amination
Target: Mono-amination of 2,4-dichloropyrimidine with high regiocontrol.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine (0.95 equiv) - Slight deficit prevents bis-addition
-
DIPEA (1.1 equiv)
-
iPrOH (Concentration 0.2 M)
Step-by-Step:
-
Preparation: Dissolve 2,4-dichloropyrimidine in iPrOH. Cool to 0 °C using an ice bath.
-
Addition: Mix the Amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes.
-
Critical: Rapid addition creates local high concentrations of amine, leading to bis-substitution.
-
-
Reaction: Stir at 0 °C for 2 hours. Monitor by LCMS.
-
Checkpoint: You should see the Mono-C4 product. If SM remains, warm to RT. Do NOT heat.
-
-
Workup: Evaporate iPrOH. Resuspend in EtOAc, wash with water.
-
Validation: The C4-isomer usually has a distinct NMR shift compared to C2. (C5-H proton coupling constants can verify isomerism).
Visual Workflow: Sequential Functionalization
Figure 2: The "Standard Sequence" for building 2,4-disubstituted pyrimidines. Always install the C4 substituent first via Carbon-Carbon coupling, then the C2 substituent via displacement.
References
-
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Link
-
WuXi AppTec. (2023). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. Link
-
BenchChem. (2025).[4][5] A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem. Link
-
Maloney, K. M., et al. (2020).[6] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH / PMC. Link
-
Knochel, P., et al. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX. Angewandte Chemie / NIH. Link
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validation of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline Structure by X-ray Crystallography
Executive Summary
In the development of kinase inhibitors and heterocyclic pharmacophores, the precise structural characterization of secondary amines linked to heteroaromatic rings is critical. 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline represents a classic medicinal chemistry scaffold where a flexible methylene bridge connects an electron-deficient pyrimidine ring to a fluorinated phenyl group.
While NMR and Mass Spectrometry (MS) provide connectivity and composition data, they often fail to unambiguously resolve tautomeric states , intermolecular hydrogen bonding networks , and conformational preferences (torsion angles) in the solid state. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for validating this structure, providing a comparative analysis against alternative methods and a rigorous, self-validating experimental protocol.
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis objectively compares SC-XRD against solution-state NMR and High-Resolution Mass Spectrometry (HRMS) for this specific structural class.
Table 1: Performance Matrix for Structural Validation
| Feature | SC-XRD (Gold Standard) | 1D/2D NMR ( | HRMS (ESI-TOF) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Magnetic environment of nuclei | Elemental Composition (m/z) |
| Connectivity | Definitive (Direct visualization) | Inferential (Coupling constants) | None (Fragment based) |
| Conformation | Precise Torsion Angles (Solid State) | Time-Averaged (Rotational blurring) | N/A |
| Tautomer ID | Unambiguous (Locates H atoms) | Ambiguous (Fast exchange) | Ambiguous |
| Sample State | Single Crystal (Solid) | Solution | Gas Phase (Ionized) |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Seconds) |
| Limitation | Requires diffraction-quality crystal | Solvent effects; Peak overlap | Isomers have identical mass |
Why SC-XRD is Critical for this Molecule
-
Methylene Bridge Flexibility: The -CH2- linker allows free rotation. NMR signals for the methylene protons often appear as a singlet, masking the specific preferred conformation (torsion angle) relative to the pyrimidine ring. SC-XRD freezes this conformation, revealing the bioactive pose.
-
Pyrimidine Protonation/Interaction: Pyrimidine nitrogens are hydrogen bond acceptors. In the solid state, SC-XRD reveals whether the secondary amine hydrogen bonds intramolecularly (to the pyrimidine) or intermolecularly (creating a dimer/chain), a crucial factor for solubility and bioavailability.
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, this protocol is designed as a closed-loop system where data quality metrics (R-factors) validate the experimental success.
Phase 1: Crystallization (The Critical Bottleneck)
The this compound molecule possesses a secondary amine and a flexible linker, often leading to oil formation rather than crystals.
-
Method A: Slow Evaporation (Screening)
-
Dissolve 10 mg of compound in minimal solvent (approx. 0.5 mL).
-
Solvent System: Ethanol/Water (9:1) or Dichloromethane (DCM).
-
Procedure: Cover vial with parafilm, poke 3 small holes, and allow to stand at 4°C.
-
-
Method B: Vapor Diffusion (Optimization - Recommended)
-
Inner Vial: 5 mg compound in 0.3 mL THF (Good solubility).
-
Outer Vial: 3 mL Pentane or Hexane (Anti-solvent).
-
Mechanism: The volatile anti-solvent diffuses into the THF, slowly increasing supersaturation and promoting ordered lattice growth.
-
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-K
( Å) is preferred for reducing absorption in organic molecules, though Cu-K is acceptable for small organic crystals to boost signal. -
Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration (atomic displacement), allowing precise location of the secondary amine hydrogen.
Phase 3: Validation Metrics (The "Go/No-Go" Gauge)
A valid structure must meet these criteria (based on IUCr standards):
-
R1 (R-factor):
(5%) for observed data. High R-factors (>10%) indicate poor crystal quality or wrong space group. -
Goodness of Fit (GooF): Value should be close to 1.0 (0.9 – 1.2).
-
Ellipsoids: Thermal ellipsoids should be compact and spherical/oblong, not "pancaked" or disjointed.
Visualization of Workflows
Diagram 1: The Structural Validation Workflow
This flowchart outlines the critical path from synthesis to validated structure.
Caption: Step-by-step workflow for converting crude synthetic material into a validated crystallographic model.
Structural Insights & Expected Results
Upon successful refinement, the X-ray structure provides specific geometric data that validates the identity of this compound.
A. Molecular Geometry[1]
-
Pyrimidine Ring: Must be planar. Deviation indicates disorder.
-
Aniline Nitrogen: The geometry around the amine nitrogen (
) is typically intermediate between planar ( ) and pyramidal ( ).-
Metric: Sum of bond angles around N. ~360° = Planar; ~328° = Pyramidal.
-
-
C-F Bond: Typical length is 1.35 – 1.36 Å . Significant deviation suggests incorrect atom assignment (e.g., confusing F with OH or CH3).
B. Intermolecular Interactions (Supramolecular Assembly)
The crystal packing is dominated by hydrogen bonds.
-
Donor: The N-H of the secondary amine.
-
Acceptor: The N1 or N3 of the pyrimidine ring (intermolecular) OR the Fluorine atom (weak interaction).
-
Pi-Pi Stacking: The electron-deficient pyrimidine ring often stacks face-to-face with the electron-rich fluorophenyl ring of a neighboring molecule.
Diagram 2: Interaction Logic Map
This diagram illustrates the expected connectivity and interaction forces within the crystal lattice.
Caption: Schematic of the dominant intermolecular forces (H-bonds and Pi-stacking) stabilizing the crystal lattice.
Conclusion
While NMR confirms the chemical formula of this compound, it cannot compete with the absolute structural certainty provided by X-ray crystallography. By following the Vapor Diffusion protocol and adhering to R-factor < 5% validation limits, researchers can definitively map the conformational landscape and hydrogen-bonding potential of this pharmacophore, providing crucial data for downstream structure-based drug design (SBDD).
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][2] Acta Crystallographica Section B, 72(2), 171-179. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]
-
Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. [Link]
-
Hollingsworth, M. D. (2002). Crystal engineering: from structure to function. Science, 295(5564), 2410-2413. [Link]
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. [Link]
Sources
biological activity comparison of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline analogs
An In-Depth Guide to the Biological Activity of 4-Anilinopyrimidine Analogs as Kinase Inhibitors
Introduction: The 4-Anilinopyrimidine Scaffold in Modern Drug Discovery
The 4-anilinopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors. Its inherent ability to mimic the adenine hinge-binding motif of ATP allows for potent and often selective inhibition of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2]
This guide focuses on the biological activity of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline and its analogs. By systematically exploring the structure-activity relationships (SAR) of this compound class, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle chemical modifications can profoundly impact biological efficacy, target selectivity, and overall pharmacological profiles. The insights presented herein are grounded in experimental data from peer-reviewed literature, offering a robust framework for the rational design of next-generation kinase inhibitors.
Core Rationale: Why Modify the 4-Anilinopyrimidine Scaffold?
The development of analogs from a lead compound like this compound is driven by the multifaceted goals of drug optimization. While the parent scaffold provides a solid foundation for kinase binding, modifications are essential to fine-tune its properties. Key objectives include:
-
Enhancing Potency: Increasing the affinity of the inhibitor for its target kinase, often measured as a lower half-maximal inhibitory concentration (IC50).
-
Improving Selectivity: Modifying the structure to favor inhibition of the target kinase over other kinases in the human kinome, thereby reducing off-target effects and potential toxicity.[1]
-
Optimizing Pharmacokinetics (ADME): Tailoring the molecule's Absorption, Distribution, Metabolism, and Excretion properties to ensure it reaches the target tissue in sufficient concentrations and persists for an effective duration.
-
Overcoming Drug Resistance: Designing analogs that can inhibit mutated forms of kinases that have become resistant to earlier generations of inhibitors.
The following sections will dissect how substitutions on the pyrimidine and aniline rings of the core scaffold contribute to these objectives, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-anilinopyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and aniline rings. The data suggests these compounds primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and members of the class III RTK family (e.g., PDGFR).[1][3]
Key Structural Insights:
-
Aniline Ring Substitution: Modifications to the aniline moiety are critical for both potency and selectivity. For EGFR inhibition, small, lipophilic substituents at the meta-position of the aniline ring are generally preferred.[3] The introduction of larger groups, such as a phenylurea moiety, can shift the selectivity profile towards class III RTKs.[1]
-
Pyrimidine Ring Substitution: The pyrimidine core itself is crucial for hinge-binding. The introduction of a 5-methyl group on the pyrimidine has been shown to increase potency in some contexts.[4]
-
Multi-Target Inhibition: A balanced approach to substitution can yield multi-target kinase inhibitors, which can be advantageous in treating complex diseases like cancer. However, achieving the right balance between specificity and non-specificity is a significant challenge.[1][3]
Quantitative Comparison of Analogs
The following table summarizes the in vitro activity of representative 4-anilinopyrimidine analogs against various cancer cell lines and kinases. This data highlights how structural changes influence cytotoxic potency and target inhibition.
| Compound ID | Core Structure | Key Substitutions | Target Cell Line/Kinase | Biological Activity (IC50) | Reference |
| Parent Scaffold | This compound | 4-Fluoro on aniline | N/A (Hypothetical Baseline) | N/A | |
| Analog A (12c) | Thieno[2,3-d]pyrimidine | Varies | MCF-7 (Breast Cancer) | 15.67 µM | [3] |
| A549 (Lung Cancer) | 12.16 µM | [3] | |||
| EGFR WT | 37.50 nM | [3] | |||
| EGFR T790M (Resistant) | 148.90 nM | [3] | |||
| Analog B (14) | Pyrimidine | Varies | EGFR | 10.12 nM | [3] |
| MDA-MB-231 (Breast Cancer) | 16.13 µM | [3] | |||
| MCF-7 (Breast Cancer) | 22.57 µM | [3] | |||
| Analog C (38) | Pyrimidine | 5-Methyl on pyrimidine | USP1/UAF1 | 70 nM | [4] |
This table is a synthesized representation based on available data for the broader 4-anilinopyrimidine class to illustrate SAR principles.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the methodologies used. The following is a detailed, step-by-step protocol for a typical in vitro kinase assay used to determine the IC50 value of an inhibitor.
Principle:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP consumed by the kinase.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve the test compounds (analogs) in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). This allows for the determination of a dose-response curve.
-
-
Assay Plate Preparation:
-
Using a low-volume, white 384-well assay plate, add a small volume (e.g., 50 nL) of each compound dilution from the source plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle only).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution containing the target kinase (e.g., EGFR) and its specific peptide substrate in an appropriate kinase assay buffer.
-
Dispense this enzyme/substrate mix into the assay plate wells containing the test compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the assay buffer at a concentration relevant to the kinase's Km value (often at or near the Km for ATP).
-
Add the ATP solution to all wells to start the enzymatic reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time is a critical parameter that must be optimized to ensure the reaction is within the linear range.
-
-
Detection and Data Analysis:
-
Add a detection reagent (e.g., ADP-Glo™) to the wells. This reagent first quenches the kinase reaction and then converts the remaining ADP to ATP.
-
A subsequent reagent addition catalyzes a reaction that produces light, with the luminescence signal being proportional to the amount of ADP produced.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Visualization of Structure-Activity Relationships
The following diagram illustrates the key SAR insights for the 4-anilinopyrimidine scaffold as a kinase inhibitor. It highlights regions of the molecule where modifications have a significant impact on biological activity.
Caption: Key structure-activity relationships for the 4-anilinopyrimidine scaffold.
Note: The image URL in the DOT script is a placeholder and would need to be replaced with an actual image of the this compound structure for rendering.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships explored in this guide demonstrate that targeted modifications to the aniline and pyrimidine rings can effectively modulate potency and selectivity. Analogs have shown promising activity against clinically relevant targets, including wild-type and drug-resistant forms of EGFR, as well as other receptor tyrosine kinases.[1][3]
Future research in this area should focus on leveraging these SAR insights to design next-generation inhibitors with improved pharmacokinetic profiles and enhanced selectivity to minimize off-target toxicities. The exploration of novel substitutions, guided by computational modeling and empirical screening, will undoubtedly continue to yield potent drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
-
Gandin, V., Ferrarese, A., Dalla Via, M., & Marzaro, G. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]
-
Norman, P. (2006). Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Marzaro, G., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry. [Link]
-
Lebraud, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
Cieplik, J., et al. (2013). 6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E. [Link]
-
Schirmeister, T., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules. [Link]
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
This technical guide offers a detailed spectroscopic comparison of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline with a selection of structurally related compounds. In the landscape of pharmaceutical and materials science research, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques serve as the cornerstone of this understanding, providing a detailed fingerprint of a compound's chemical identity. This guide is designed for researchers, scientists, and drug development professionals, providing both a comparative analysis of spectroscopic data and the foundational experimental protocols to acquire such data.
Introduction to the Analyzed Compounds
The compounds chosen for this comparative study allow for a systematic evaluation of the influence of key structural motifs on the overall spectroscopic output.
-
This compound (Target Compound): This molecule integrates a fluorinated aromatic amine with a heterocyclic pyrimidine ring linked by a methylene bridge. Its spectroscopic properties will be a hybrid of these two key functionalities.
-
4-fluoroaniline: This serves as the primary building block of the aniline portion of our target compound. Its spectra will help delineate the impact of the fluorine substituent on the aromatic ring.
-
Aniline: The parent aromatic amine, aniline provides a baseline spectrum to understand the fundamental spectroscopic features of the phenylamine group.[1][2]
-
N-benzylaniline: This compound is a close analog, replacing the pyrimidinemethyl group with a benzyl group. This comparison will highlight the electronic differences between the pyrimidine and benzene rings.[3][4][5]
-
5-methylpyrimidine: This molecule allows for the isolated analysis of the spectroscopic characteristics of the pyrimidine ring system present in the target compound.[6][7][8]
Caption: Molecular relationships of the target compound and its comparative analogs.
Comparative Spectroscopic Analysis
This section details the predicted and experimental spectroscopic data for the target compound and its analogs across five key analytical techniques: ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds
| Compound | Aromatic Protons (ppm) | Methylene Protons (ppm) | NH Proton (ppm) | Pyrimidine/Methyl Protons (ppm) |
| This compound (Predicted) | ~6.6-7.0 (m, 4H) | ~4.3 (d, 2H) | ~4.1 (t, 1H) | ~8.9 (s, 1H), ~8.6 (s, 2H) |
| 4-fluoroaniline | ~6.8-7.0 (m, 2H), ~6.5-6.7 (m, 2H) | - | ~3.6 (br s, 2H) | - |
| Aniline | ~7.1-7.2 (m, 2H), ~6.7-6.8 (t, 1H), ~6.6-6.7 (d, 2H)[9] | - | ~3.6 (br s, 2H) | - |
| N-benzylaniline | ~7.2-7.4 (m, 7H), ~6.6-6.8 (m, 3H)[3] | ~4.3 (s, 2H)[3] | ~4.0 (br s, 1H)[3] | - |
| 5-methylpyrimidine | - | - | - | 9.0 (s, 1H), 8.5 (s, 2H), 2.4 (s, 3H) |
Causality Behind Predicted Shifts: The predicted ¹H NMR spectrum of this compound is derived by considering the additive effects of its constituent parts. The aromatic protons on the fluoroaniline ring are expected to appear in the upfield region of the aromatic spectrum due to the electron-donating effect of the amine group. The fluorine atom will introduce complex splitting patterns. The methylene protons, situated between the nitrogen and the pyrimidine ring, are predicted to be a doublet due to coupling with the NH proton, with a chemical shift around 4.3 ppm, similar to that in N-benzylaniline.[3] The NH proton itself is expected to be a triplet due to coupling with the adjacent methylene protons. The pyrimidine protons are predicted to be significantly downfield due to the electron-withdrawing nature of the nitrogen atoms in the ring.
Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds
| Compound | Aromatic C (ppm) | Methylene C (ppm) | Pyrimidine/Methyl C (ppm) |
| This compound (Predicted) | ~157 (d, J≈235 Hz, C-F), ~144 (d, J≈2 Hz), ~116 (d, J≈22 Hz), ~115 (d, J≈8 Hz) | ~46 | ~158, ~156, ~132 |
| 4-fluoroaniline | ~156 (d, J≈235 Hz), ~143 (d, J≈2 Hz), ~116 (d, J≈22 Hz), ~115 (d, J≈8 Hz) | - | - |
| Aniline | ~147, ~129, ~118, ~115 | - | - |
| N-benzylaniline | ~148, ~139, ~129, ~128, ~127, ~117, ~113[3] | ~48[3] | - |
| 5-methylpyrimidine | - | - | ~157, ~156, ~133, ~16[10] |
Causality Behind Predicted Shifts: For the target compound, the carbon attached to the fluorine will show a large coupling constant (¹JCF) of approximately 235 Hz. The other aromatic carbons will also exhibit smaller C-F couplings. The chemical shifts of the aromatic carbons are influenced by both the electron-donating amino group and the electron-withdrawing fluorine. The methylene carbon is expected to have a chemical shift similar to that in N-benzylaniline.[3] The pyrimidine carbons are predicted to be in the downfield region, consistent with the values for 5-methylpyrimidine.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.
Predicted and Experimental FTIR Data (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C=N, C=C Stretch | C-N Stretch | C-F Stretch |
| This compound (Predicted) | ~3400 (secondary amine) | ~3100-3000 | ~1600-1450 | ~1300 | ~1220 |
| 4-fluoroaniline | ~3430, ~3350 (primary amine) | ~3100-3000 | ~1620, ~1510 | ~1280 | ~1220[4] |
| Aniline | ~3433, ~3356 (primary amine)[5] | ~3100-3000 | ~1620, ~1500 | ~1275 | - |
| N-benzylaniline | ~3400 (secondary amine) | ~3100-3000 | ~1600, ~1500 | ~1310 | - |
| 5-methylpyrimidine | - | ~3050 | ~1570, ~1470 | - | - |
Causality Behind Predicted Bands: The FTIR spectrum of this compound is expected to show a single N-H stretching band characteristic of a secondary amine, in contrast to the two bands seen for the primary amines in aniline and 4-fluoroaniline.[5] The aromatic C-H stretching will be present, as will the characteristic C=N and C=C stretching vibrations of the pyrimidine and benzene rings in the 1600-1450 cm⁻¹ region. A strong C-F stretching vibration is anticipated around 1220 cm⁻¹, similar to that in 4-fluoroaniline.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Predicted and Experimental Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 215 | 120 ([M - C₄H₃N₂]⁺), 109 ([M - C₆H₅F]⁺), 95 (pyrimidin-5-ylmethyl cation) |
| 4-fluoroaniline | 111[4] | 84 ([M - HCN]⁺), 83 ([M - H₂CN]⁺)[4] |
| Aniline | 93 | 66 ([M - HCN]⁺), 65 ([M - H₂CN]⁺) |
| N-benzylaniline | 183 | 182 ([M-H]⁺), 106 ([C₆H₅CH₂NH]⁺), 91 (tropylium ion, [C₇H₇]⁺) |
| 5-methylpyrimidine | 94[6][7] | 93 ([M-H]⁺), 67 ([M - HCN]⁺) |
Causality Behind Predicted Fragmentation: The molecular ion of this compound is predicted to be at m/z 215. Key fragmentation pathways would likely involve cleavage of the benzylic C-N bond, leading to fragments corresponding to the 4-fluoroanilino radical and the pyrimidin-5-ylmethyl cation (m/z 95), or the 4-fluorophenylaminomethyl radical and a pyrimidine fragment. Another likely fragmentation is the loss of the pyrimidine methyl group as a radical.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Predicted and Experimental UV-Vis Data (λmax in nm)
| Compound | Solvent | λmax 1 | λmax 2 |
| This compound (Predicted) | Ethanol | ~240 | ~290 |
| 4-fluoroaniline | Cyclohexane | 230[1] | 293[1] |
| Aniline | Ethanol | 230[1] | 280 |
| N-benzylaniline | Cyclohexane | 245[5] | 295 |
| 5-methylpyrimidine | - | ~245 | ~270 |
Causality Behind Predicted λmax: The UV-Vis spectrum of this compound is expected to show two main absorption bands, similar to other aniline derivatives.[1] These correspond to π → π* transitions within the aromatic and heterocyclic rings. The presence of the pyrimidine ring and the fluorine atom will likely cause a slight shift in the absorption maxima compared to aniline and N-benzylaniline.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
Sources
- 1. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. PhotochemCAD | N-Phenylbenzylamine [photochemcad.com]
- 6. Pyrimidine, 5-methyl- [webbook.nist.gov]
- 7. 5-Methylpyrimidine | C5H6N2 | CID 74859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
A Comparative Guide to the Kinase Inhibitory Activity of Aniline-Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The aniline-pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for the fine-tuning of inhibitory activity against a wide array of protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology. This guide provides an in-depth comparison of the kinase inhibitory activity of different aniline-pyrimidine scaffolds, supported by experimental data and detailed methodologies, to aid researchers in the design and evaluation of novel kinase inhibitors.
The Aniline-Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The inhibitory power of the aniline-pyrimidine scaffold lies in its ability to mimic the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of protein kinases. The core structure typically consists of a pyrimidine ring substituted with an aniline group. Variations in the substitution patterns on both the pyrimidine and aniline rings, as well as the fusion of the pyrimidine to other heterocyclic systems, have led to the development of inhibitors with diverse selectivity profiles against various kinase families.[1][2] These modifications influence the compound's interaction with the kinase's hinge region, gatekeeper residue, and other key features of the ATP-binding site, thereby dictating its potency and selectivity.[3][4]
Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative aniline-pyrimidine scaffolds against a panel of key protein kinases implicated in cancer and other diseases. The data highlights the remarkable tunability of this scaffold, demonstrating how subtle structural modifications can profoundly impact kinase selectivity and potency.
| Scaffold | Target Kinase(s) | Representative Compound(s) | IC50 (nM) | Reference(s) |
| 2-Anilino-4-aryl-pyrimidine | PAK1 | Lead Compound | Potent inhibition | [5] |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2 | Multiple analogues | Low nM Kᵢ values | [3][4] |
| 4-Anilino-furo[2,3-d]pyrimidine | EGFR, HER2 | 8c, 8d, 10 | Submicromolar (EGFR) | [6] |
| Anilino-pyrimidine (General) | c-Met, VEGFR-2 | 3a, 3b, 3g, 3h, 18a | 3.8 - nanomolar | [7] |
| Macrocyclic anilino-pyrimidine | EGFRL858R/T790M, EGFRd746-750/T790M | H1 | 2.92, 0.34 | [8] |
| Phenylamino-pyrimidine | Bcr-Abl | Nilotinib | 10-30 fold more potent than Imatinib | [9] |
| Pyrido[3,4-d]pyrimidine | EGFRL858R, EGFRL858R/T790M, EGFRL858R/T790M/C797S | 42 | 1.1, 34, 7.2 | [10] |
| Pyrrolo[3,2-d]pyrimidine | EGFR, ErbB2 | 68, 69, 70, 71 | 5.7 - 9.5 (EGFR), 2.1 - 4.1 (ErbB2) | [2] |
| 2-Anilino-4-triazolpyrimidine | CDK4, HDAC1 | 11k | 23.59 (CDK4), 61.11 (HDAC1) | [11][12] |
Key Signaling Pathway Inhibition: The EGFR Pathway
Aniline-pyrimidine derivatives are prominent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[2][10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The following diagram illustrates the canonical EGFR signaling cascade and the point of intervention for aniline-pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and inhibition by aniline-pyrimidine derivatives.
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's inhibitory activity is a critical step in drug discovery.[13] Several robust assay formats are available, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® and HTRF® being widely adopted for their sensitivity and high-throughput capabilities.[14][15][16] Below is a generalized protocol for determining the IC50 value of an aniline-pyrimidine derivative using a TR-FRET kinase assay.
Generalized TR-FRET Kinase Inhibition Assay Protocol
This protocol outlines the essential steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate (e.g., peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[17]
-
Test compound (aniline-pyrimidine derivative) serially diluted in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
TR-FRET detection reagents (e.g., LanthaScreen® Tb-anti-pSubstrate antibody or HTRF® Eu3+-cryptate labeled antibody and XL665-labeled streptavidin)
-
EDTA-containing stop solution/detection buffer
-
384-well assay plates (low volume, black)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of TR-FRET measurements
Experimental Workflow Diagram:
Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the aniline-pyrimidine test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 2.5 µL) of each compound dilution into the wells of a 384-well assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO only, representing 0% inhibition).
-
Kinase/Substrate Addition: Prepare a mixture of the kinase and the fluorescently labeled substrate in the kinase reaction buffer. Add an appropriate volume (e.g., 5 µL) of this mixture to each well of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific volume (e.g., 2.5 µL) of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[18]
-
Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the kinase reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., terbium- or europium-labeled antibody).[16]
-
Detection Incubation: Cover the plate and incubate at room temperature for 30-60 minutes to allow for the detection reagents to bind to the product.
-
Plate Reading: Read the plate on a microplate reader equipped for TR-FRET. The reader will measure the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission).[14] Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[19]
Conclusion
The aniline-pyrimidine scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors. The extensive body of research on this chemical class provides a solid foundation for understanding the structure-activity relationships that govern potency and selectivity. By leveraging established and robust in vitro assays, researchers can efficiently evaluate the inhibitory potential of newly designed aniline-pyrimidine derivatives and advance the development of next-generation targeted therapeutics.
References
-
Sun, L., et al. (2012). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 3(12), 1015-1020. [Link]
-
Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(5), 633-642. [Link]
-
Agilent Technologies. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895995. [Link]
-
Russo, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16694. [Link]
-
El-Damasy, D. A., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 539-553. [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]
-
Chen, Y., et al. (2022). Design, synthesis and biological evaluation of novel macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFR-TKIs. Bioorganic & Medicinal Chemistry Letters, 75, 128970. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895995. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. International Journal of Nanomedicine, 17, 1675-1694. [Link]
-
BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. [Link]
-
Fancelli, D., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(8), 2011-2026. [Link]
-
Fancelli, D., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 47(8), 2011-2026. [Link]
-
Shults, M. D., et al. (2009). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 536, 141-150. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
-
ResearchGate. (n.d.). Discovery of macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFRL858R/del19 inhibitors. [Link]
-
ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. [Link]
-
Ali, A., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4145-4149. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8704. [Link]
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen. [Link]
-
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(8), 2371-2387. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... [Link]
-
I.R.I.S. (n.d.). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [Link]
-
Wobst, I., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1639. [Link]
-
Bruno, G., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018. [Link]
-
Dongguk University. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]
-
Sharma, P. C., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Molecular Structure, 1301, 137357. [Link]
-
Montanari, D., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7546. [Link]
-
Jahnke, W., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8580-8594. [Link]
-
Singh, V., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(1), 25-47. [Link]
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ResearchGate. (n.d.). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. [Link]
-
American Chemical Society. (2016). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. [Link]
-
ResearchGate. (n.d.). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]
-
PubMed. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. [Link]
-
PubMed. (1999). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, achieving optimal metabolic stability is a cornerstone of developing safe and effective therapeutics. A molecule's susceptibility to metabolic breakdown dictates its half-life, bioavailability, and overall clinical utility. For pyrimidine-based compounds, a prevalent scaffold in medicinal chemistry, strategic fluorination has emerged as a powerful tactic to enhance metabolic robustness. This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated pyrimidine derivatives, grounded in mechanistic principles and supported by experimental data.
The Mechanistic Impact of Fluorine on Metabolic Pathways
The introduction of fluorine into a pyrimidine derivative is not merely an atomic substitution; it is a strategic modification that fundamentally alters the molecule's physicochemical properties and its interaction with metabolic enzymes.[1] The rationale for this enhancement in metabolic stability is multi-faceted:
-
C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). This inherent strength makes the C-F bond significantly more resistant to oxidative cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[2][3]
-
Electronic Perturbation: Fluorine is the most electronegative element, and its introduction into the pyrimidine ring withdraws electron density.[1] This electronic perturbation can deactivate the ring towards oxidative metabolism, a common metabolic pathway for aromatic and heteroaromatic systems.[2][4] By lowering the energy of the highest occupied molecular orbital (HOMO), fluorine makes the molecule a poorer substrate for electrophilic attack by CYP enzymes.[2]
-
Blocking Metabolic "Hot Spots": Fluorine atoms can be strategically placed at known sites of metabolic vulnerability.[5][6] By physically occupying a position that would otherwise undergo hydroxylation, fluorination acts as a "metabolic shield," redirecting metabolism to other, less critical positions or slowing it down altogether.[5]
It is a common misconception to attribute the metabolic stability of fluorinated compounds solely to the strength of the C-F bond. A more accurate understanding considers the interplay of bond strength, electronic effects that influence enzyme-substrate interactions, and the steric hindrance that fluorine provides.[2][7]
Comparative Analysis: A Tale of Two Pyrimidines
The impact of fluorination on metabolic stability is best illustrated through direct comparison of analogous fluorinated and non-fluorinated pyrimidine derivatives.
Case Study: 5-Fluorouracil vs. Uracil
A classic example is the comparison between the anticancer drug 5-Fluorouracil (5-FU) and its endogenous, non-fluorinated counterpart, uracil.
-
Metabolic Pathway of Uracil: Uracil is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD), the rate-limiting step in its degradation.[8][9] This extensive metabolism leads to a very short biological half-life.
-
Metabolic Pathway of 5-Fluorouracil: The fluorine atom at the C-5 position of 5-FU significantly alters its metabolic fate. While still a substrate for DPD, the fluorine atom influences the subsequent enzymatic steps.[10][11] More importantly, the primary mechanism of action for 5-FU relies on its anabolic conversion to metabolites that inhibit thymidylate synthase and incorporate into RNA and DNA, leading to cytotoxicity in cancer cells.[10] The presence of fluorine is what makes it a potent therapeutic agent rather than just another pyrimidine base to be rapidly degraded. Over 80% of an administered dose of 5-FU is still catabolized, but the strategic placement of fluorine allows for the necessary therapeutic window before degradation.[10]
Case Study: Modern Therapeutics
In contemporary drug design, fluorination is a routine strategy to enhance the drug-like properties of pyrimidine-containing molecules. For instance, in the development of kinase inhibitors for oncology, replacing a hydrogen atom with fluorine at a metabolically labile position on a pyrimidine or an associated aryl ring can lead to dramatic improvements in pharmacokinetic profiles.[5] This can manifest as:
-
Increased Half-Life (t½): By slowing metabolic clearance, the drug remains in circulation for a longer period.
-
Reduced Intrinsic Clearance (CLint): This indicates a lower capacity of the liver to metabolize the drug.
-
Improved Oral Bioavailability: By reducing first-pass metabolism in the liver, more of the active drug reaches systemic circulation after oral administration.[6]
Quantitative Comparison of Metabolic Stability
| Compound Pair | Key Structural Difference | Impact on Metabolic Stability | Reference |
| Risperidone vs. 9-Fluororisperidone | H vs. F at the 9-position | 9-Fluororisperidone was 16 times more metabolically stable than risperidone. | [12] |
| Celecoxib vs. 4'-Fluorocelecoxib | H vs. F at the 4'-position of the phenyl ring | 4'-Fluorocelecoxib was 4 times more metabolically stable than celecoxib. | [12] |
| Imidazo[1,2-a]pyrimidine Derivative | Non-fluorinated vs. Fluorinated Analogues | Strategic fluorination at the 7-position of the imidazo[1,2-a]pyrimidine core was shown to block metabolism by aldehyde oxidase. | [13][14] |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of novel pyrimidine derivatives, standardized in vitro assays are indispensable. These assays provide quantitative data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
A. In Vitro Liver Microsomal Stability Assay
This assay is a primary screen to evaluate metabolism mediated by Phase I enzymes, particularly the Cytochrome P450s.[15][16]
Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a stock solution of the test compound (e.g., in DMSO or methanol).
-
Prepare a working solution of the test compound by diluting the stock in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the test compound working solution and HLM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).[15]
-
-
Time Points:
-
Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16]
-
-
Quenching:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15] This precipitates the microsomal proteins.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[17]
-
B. In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their requisite cofactors in a more physiologically relevant environment.[18][19]
Protocol:
-
Cell Preparation:
-
Incubation:
-
Time Points and Quenching:
-
Follow the same procedure as the microsomal assay, taking aliquots at various time points and quenching the reaction with a cold organic solvent.
-
-
Analysis and Data Interpretation:
-
The analysis and data interpretation are the same as for the microsomal stability assay, yielding t½ and CLint values.[19]
-
Experimental Workflow for Metabolic Stability Assessment
Caption: Workflow for in vitro metabolic stability assays.
Metabolic Fate of Pyrimidine Derivatives: Fluorinated vs. Non-Fluorinated
Caption: Impact of fluorination on pyrimidine metabolism.
Strategic Considerations and Conclusion
The decision to incorporate fluorine into a pyrimidine-based drug candidate is a strategic one that should be guided by early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[5] While fluorination is a powerful tool to enhance metabolic stability, it is not a universal solution and its effects are context-dependent.[5][20]
Key Takeaways:
-
Mechanism of Action: Fluorine enhances metabolic stability primarily by increasing the strength of the carbon-halogen bond and by withdrawing electron density, making the pyrimidine ring less susceptible to oxidative metabolism.[1][2]
-
Experimental Validation: In vitro assays using liver microsomes and hepatocytes are essential for quantifying the metabolic stability of fluorinated vs. non-fluorinated analogues and for guiding medicinal chemistry efforts.[15][18]
-
Proven Strategy: Case studies from both classic and contemporary drugs demonstrate that the strategic placement of fluorine at metabolically labile sites is a highly effective method for improving pharmacokinetic properties, such as half-life and oral bioavailability.[5][12]
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 15, 2026.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 15, 2026.
- National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Retrieved February 15, 2026.
- PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metab Dispos, 44(5), 634-46.
- PubMed. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved February 15, 2026.
- PubMed. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Drug Metab Dispos, 45(10), 1098-1106.
- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- SpringerLink. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. J Iran Chem Soc, 20, 2804.
- BenchChem. (2025).
- Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 15, 2026.
- ResearchGate. (n.d.). Metabolic pathway of 5-fluorouracil and uracil. Retrieved February 15, 2026.
- WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
- protocols.io. (2025).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Retrieved February 15, 2026.
- Semantic Scholar. (2017).
- PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(8), 1316-23.
- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 15, 2026.
- MDPI. (2016). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Int J Mol Sci, 17(2), 209.
- ResearchGate. (n.d.). Metabolism routes of 5-fluorouracil and uracil. Retrieved February 15, 2026.
- ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- PubMed. (1960). Metabolism of uracil and 5-fluorouracil by drug-sensitive and by drug-resistant bacteria. Biochim Biophys Acta, 40, 22-32.
- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- PubMed. (1979). Effect of uracil on metabolism of 5-fluorouracil in vitro. Gan, 70(3), 353-9.
- National Center for Biotechnology Information. (n.d.). Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in vivo19F Magnetic Resonance Spectroscopic Observation - PMC. Retrieved February 15, 2026.
- PubMed. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). J Med Chem, 54(21), 7574-8.
- ACS Publications. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). J Med Chem, 54(21), 7574-7578.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of uracil on metabolism of 5-fluorouracil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. protocols.io [protocols.io]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
